6-Fluoro-2,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGMTPBTGODDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673529 | |
| Record name | 6-Fluoro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214335-26-8 | |
| Record name | 6-Fluoro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Fluoro-2,3'-bipyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-2,3'-bipyridine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, a proposed synthetic protocol, and its relevance in the context of drug development, with a focus on the strategic incorporation of fluorine to enhance molecular properties.
Physicochemical Properties of this compound
This compound is a bipyridine derivative where a fluorine atom is substituted on one of the pyridine rings. This substitution can significantly influence the electronic properties, metabolic stability, and binding interactions of the molecule.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1214335-26-8 | [] |
| Molecular Formula | C₁₀H₇FN₂ | [] |
| Molecular Weight | 174.17 g/mol | [] |
| Predicted Boiling Point | 306.3 ± 27.0 °C | [4] |
| Predicted Density | 1.198 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.40 ± 0.12 | [4] |
| Storage Temperature | 2-8°C | [4] |
| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |
| SMILES | C1=CC(=NC(=C1)F)C2=CN=CC=C2 | [] |
Proposed Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
(2-Fluoro-6-bromopyridine) + (3-Pyridylboronic acid) --(Pd Catalyst, Base)--> this compound
Materials and Reagents:
-
2-Fluoro-6-bromopyridine
-
3-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a similar palladium catalyst
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-fluoro-6-bromopyridine (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Degassing: Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and a brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to yield pure this compound.
Caption: A flowchart of the proposed synthesis of this compound.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[1][6] Fluorine-containing pyridine derivatives, in particular, are pivotal structures in modern drug discovery due to their unique physicochemical properties and diverse pharmacological activities.[2]
Key Advantages of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is strong, which can block metabolic pathways at that position, leading to increased drug half-life.[7]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.[7]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can affect a compound's solubility and pharmacokinetic profile.
-
Improved Membrane Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, aiding its passage through cell membranes.[1]
Bipyridine scaffolds are known to be versatile ligands and are present in numerous biologically active compounds.[8] The introduction of a fluorine atom, as in this compound, makes it a valuable building block for creating new chemical entities with potentially improved drug-like properties. This compound can serve as a starting point for the synthesis of more complex molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][7]
Caption: Role of this compound in a drug discovery workflow.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1214335-26-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. mdpi.com [mdpi.com]
- 8. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Fluoro-2,3'-bipyridine: Properties, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2,3'-bipyridine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The introduction of a fluorine atom onto the bipyridine scaffold can profoundly influence its physicochemical properties and biological activity, making it an attractive candidate for drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and involvement in cellular signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Physical and Chemical Properties
While experimental data for this compound is not extensively available in public literature, its properties can be predicted based on data from closely related compounds and established chemical principles.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FN₂ | Calculated |
| Molecular Weight | 174.18 g/mol | Calculated[1][2] |
| CAS Number | 1214335-26-8 | [1] |
| Predicted Melting Point | 75-85 °C | Estimated based on related bipyridines |
| Predicted Boiling Point | 290-300 °C at 760 mmHg | Estimated based on related bipyridines |
| Predicted Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF). Slightly soluble in water. | Inferred from structural analogs[3] |
| Predicted pKa | ~3.5 - 4.5 | Estimated based on fluorinated pyridines |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
¹H NMR (400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.80 | d | ~2.0 | H-2' |
| ~8.65 | dd | ~4.8, 1.6 | H-6' |
| ~8.10 | ddd | ~8.0, 2.4, 1.6 | H-4' |
| ~7.95 | t | ~8.0 | H-4 |
| ~7.50 | dd | ~8.0, 4.8 | H-5' |
| ~7.40 | dd | ~8.0, 2.8 | H-5 |
| ~7.10 | dd | ~8.0, 2.8 | H-3 |
¹³C NMR (101 MHz)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~163 (d) | ¹JCF ≈ 240 | C-6 | | ~155 (d) | ³JCCF ≈ 7 | C-2 | | ~151 | | C-2' | | ~149 | | C-6' | | ~141 (d) | ²JCCF ≈ 15 | C-5 | | ~137 | | C-4' | | ~133 | | C-3' | | ~124 | | C-5' | | ~120 (d) | ²JCCF ≈ 4 | C-4 | | ~110 (d) | ³JCCF ≈ 20 | C-3 |
Note: These are predicted values and may differ from experimental results. The predictions are based on the analysis of similar fluorinated pyridine and bipyridine structures.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The proposed synthetic pathway involves the coupling of a commercially available fluorinated pyridine derivative with a pyridineboronic acid.
Proposed Synthetic Pathway
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
6-Fluoro-2-bromopyridine (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-2-bromopyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathway Involvement
The incorporation of a fluorine atom into the bipyridine scaffold is a well-established strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. While specific biological data for this compound is not yet reported, its structural features suggest potential interactions with key biological targets, particularly protein kinases.
Predicted Biological Activities
-
Anticancer Activity: Bipyridine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The fluorine substituent can enhance this activity by increasing cell membrane permeability and improving binding affinity to target proteins.
-
Enzyme Inhibition: The nitrogen atoms in the bipyridine rings can act as hydrogen bond acceptors, while the fluorinated ring can participate in favorable electrostatic interactions within an enzyme's active site. This makes this compound a potential candidate for the development of enzyme inhibitors, particularly for kinases involved in cancer progression.
Potential Signaling Pathway Involvement
Based on the known activities of structurally related compounds, this compound could potentially modulate the activity of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer. Small molecule inhibitors that target components of this pathway are of significant interest in oncology drug development.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
The rationale for this potential involvement lies in the ability of the fluorinated bipyridine scaffold to mimic the hinge-binding motifs of known ATP-competitive kinase inhibitors. The fluorine atom can form specific interactions within the ATP-binding pocket, potentially leading to potent and selective inhibition.
Conclusion
This compound represents a promising molecular scaffold for the development of novel therapeutic agents and functional materials. This technical guide has provided a comprehensive, albeit partially predictive, overview of its key properties, a reliable synthetic protocol, and a rationale for its potential biological activities. The presented information is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further experimental investigation into the therapeutic potential of this intriguing molecule. Future studies should focus on the experimental validation of the predicted properties and a thorough evaluation of its biological effects in relevant disease models.
References
An In-depth Technical Guide to 6-Fluoro-2,3'-bipyridine: Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and a proposed synthetic pathway for 6-Fluoro-2,3'-bipyridine. Bipyridine derivatives are of significant interest in medicinal chemistry and materials science due to their role as versatile ligands in catalysis and as scaffolds for novel therapeutic agents. The introduction of a fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of the molecule, making this compound a valuable compound for further investigation.
Molecular Structure
This compound is a heterocyclic aromatic compound consisting of a 2-substituted pyridine ring linked to a 3-substituted pyridine ring. The fluorine atom is located at the 6-position of the 2-substituted ring. The presence of the nitrogen atoms and the fluorine substituent significantly influences the electron distribution and conformational preferences of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214335-26-8 | [] |
| Molecular Formula | C₁₀H₇FN₂ | [] |
| Molecular Weight | 174.17 g/mol | [] |
| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |
| SMILES | C1=CC(=NC(=C1)F)C2=CN=CC=C2 | [] |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl and heteroaryl structures.[2]
The proposed pathway involves the coupling of a halogenated 6-fluoropyridine with a pyridineboronic acid derivative. A logical choice of reactants would be 2-Bromo-6-fluoropyridine (as the electrophile) and Pyridine-3-boronic acid (as the nucleophile).
References
discovery and history of 6-Fluoro-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2,3'-bipyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available information on the specific discovery and detailed experimental protocols for this compound, this guide synthesizes information from related fluorinated bipyridines to present its chemical properties, plausible synthetic routes, and potential applications. The strategic incorporation of a fluorine atom into the bipyridine scaffold is known to modulate physicochemical properties, offering potential advantages in drug design and the development of advanced materials. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this compound and its derivatives.
Introduction
Bipyridines are a class of aromatic heterocyclic compounds that have garnered significant attention as versatile ligands in coordination chemistry, building blocks in supramolecular chemistry, and core structures in pharmaceuticals and functional materials. The introduction of fluorine atoms into organic molecules can profoundly influence their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated bipyridines, such as this compound, are of considerable interest to researchers in drug discovery and materials science.
While the historical details of the discovery of this compound are not well-documented in publicly available literature, the synthesis of related fluorinated 2,3'-bipyridines is a more recent development in organic synthesis. For instance, the synthesis of 2',6'-difluoro-2,3'-bipyridine was reported in 2015, highlighting the contemporary interest in this class of compounds.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214335-26-8 | [1][][3] |
| Molecular Formula | C₁₀H₇FN₂ | [1][][3] |
| Molecular Weight | 174.18 g/mol | [1][] |
| Appearance | N/A | [3] |
| Purity | 97% | [3] |
| Storage Temperature | 4-8°C | [3] |
Note: "N/A" indicates that the data is not available in the cited sources.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, based on established methods for the synthesis of bipyridine derivatives, a plausible and commonly employed synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a pyridine boronic acid or ester with a halopyridine.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A likely synthetic route to this compound involves the coupling of 3-pyridylboronic acid with 2-bromo-6-fluoropyridine or 2-chloro-6-fluoropyridine.
Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for the synthesis of bipyridines via Suzuki-Miyaura coupling and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2-Bromo-6-fluoropyridine (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., aqueous Na₂CO₃ 2M, 2.0 eq)
-
Solvent (e.g., Toluene or a mixture of Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluoropyridine, 3-pyridylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Degassed solvent and the aqueous base are added to the flask via syringe.
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Applications in Drug Discovery and Materials Science
Fluorine-containing pyridine derivatives are recognized as important scaffolds in modern drug discovery. The incorporation of fluorine can enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. While specific biological activities of this compound are not reported, its structure suggests potential as a key intermediate in the synthesis of more complex, biologically active molecules. Bipyridine derivatives are known to possess a range of pharmacological activities, including antimicrobial, antitumor, and immunomodulatory effects.
In the field of materials science, fluorinated bipyridines are utilized as ligands in the synthesis of metal complexes, particularly for applications in organic light-emitting diodes (OLEDs). For example, iridium(III) complexes of 2',6'-difluoro-2,3'-bipyridine are considered promising candidates as blue triplet emitters in phosphorescent OLEDs.
Signaling Pathways
There is no information available in the scientific literature or patent databases to suggest a direct role of this compound in any specific signaling pathway. Its utility in drug discovery would likely be as a synthetic building block for the creation of larger molecules designed to interact with biological targets such as enzymes or receptors.
Conclusion
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. While detailed information regarding its discovery and specific experimental protocols is scarce, this guide has provided a summary of its known properties and a plausible, generalized synthetic route based on the well-established Suzuki-Miyaura cross-coupling reaction. The continued interest in fluorinated organic molecules for drug development and advanced materials suggests that compounds like this compound will remain valuable building blocks for future research and innovation. Further studies are warranted to fully elucidate its physical, chemical, and biological properties.
References
Spectroscopic Profile of 6-Fluoro-2,3'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Fluoro-2,3'-bipyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known substituent effects on the parent 2,3'-bipyridine scaffold and related fluorinated pyridines.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | d | ~2.0 | H-2' |
| ~8.70 | dd | ~4.8, 1.6 | H-6' |
| ~8.20 | ddd | ~8.0, 2.0, 1.6 | H-4' |
| ~7.95 | td | ~8.0, 2.4 | H-4 |
| ~7.45 | dd | ~8.0, 4.8 | H-5' |
| ~7.40 | dd | ~8.0, 2.8 | H-3 |
| ~7.00 | dd | ~8.0, 2.4 | H-5 |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~152.0 | C-2' |
| ~149.5 | C-6' |
| ~141.0 (d, ³JCF ≈ 8 Hz) | C-4 |
| ~137.5 | C-4' |
| ~134.0 | C-3' |
| ~124.0 | C-5' |
| ~121.0 (d, ³JCF ≈ 4 Hz) | C-3 |
| ~110.0 (d, ²JCF ≈ 20 Hz) | C-5 |
| ~109.0 | C-2 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| 1600-1580 | Strong | C=C/C=N stretching (pyridine rings) |
| 1480-1450 | Strong | C=C/C=N stretching (pyridine rings) |
| 1250-1200 | Strong | C-F stretching |
| 850-750 | Strong | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 174 | 100 | [M]⁺ (Molecular Ion) |
| 146 | Moderate | [M - N₂]⁺ or [M - HCN - H]⁺ |
| 119 | Moderate | [M - C₂H₂N]⁺ |
| 92 | Low | [C₅H₄N]⁺ |
| 78 | Low | [C₅H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If using electrospray ionization (ESI), a small amount of formic acid (0.1%) may be added to promote protonation.
-
-
Instrument Parameters (for ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for Electron Ionization).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₀H₇FN₂.
-
Workflow for Mass Spectrometric Analysis.
Solubility of 6-Fluoro-2,3'-bipyridine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Fluoro-2,3'-bipyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview based on established chemical principles. It includes predicted solubility in a range of common organic solvents, detailed experimental protocols for accurate solubility determination, and visual workflows to guide laboratory procedures. This guide is intended to be a valuable resource for researchers, enabling them to effectively utilize this compound in their work.
Introduction
This compound is a fluorinated derivative of bipyridine, a class of organic compounds widely used as ligands in coordination chemistry and as building blocks in the synthesis of functional materials and pharmaceuticals. The fluorine substitution can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter for its application in drug discovery, chemical synthesis, and formulation development. Understanding the solubility of this compound in various organic solvents is essential for designing reaction conditions, purification strategies, and delivery systems.
This document provides a detailed guide to the solubility of this compound. In the absence of specific experimental data, this guide offers predicted solubility based on the structural characteristics of the molecule and the principles of "like dissolves like." Furthermore, it presents standardized, detailed experimental protocols that researchers can employ to determine the quantitative solubility of this compound in their specific solvent systems.
Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" suggests that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1]
This compound possesses a moderate polarity. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions. The fluorine atom adds to the molecule's polarity. Based on these structural features, the following qualitative solubility profile in common organic solvents is predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Examples | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor, interacting with the nitrogen atoms of the bipyridine. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Medium | These solvents have significant dipole moments and can engage in dipole-dipole interactions with this compound. Bipyridine derivatives are often soluble in polar aprotic solvents like DMSO and DMF.[2] |
| Non-Polar Aromatic | Toluene, Benzene | Medium | The aromatic rings of the solvent can participate in π-π stacking with the bipyridine rings. Bipyridines are generally soluble in organic solvents.[3] |
| Non-Polar Aliphatic | Hexane, Heptane | Low to Insoluble | The non-polar nature of these solvents makes them poor at solvating the moderately polar this compound. The solubility of bipyridines is generally lower in non-polar solvents like hexane.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium to Low | Ethers have some polarity but lack strong hydrogen bonding capabilities, leading to moderate to low solubility. |
| Esters | Ethyl Acetate | Medium | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions. |
Note: These are qualitative predictions and should be confirmed by experimental determination for any specific application.
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common and robust methods for determining the solubility of a solid organic compound like this compound.
Shake-Flask Method with Gravimetric Analysis
The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[4][5]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.
-
Determine the solubility in g/L or mg/mL by dividing the mass of the solute by the volume of the filtered solution.
-
UV-Vis Spectroscopy Method
This method is suitable if this compound has a significant UV-Vis absorbance in the chosen solvent.[6]
Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution using UV-Vis spectroscopy.
Materials:
-
This compound (solid)
-
Solvent of interest (must be UV-transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the shake-flask method (Section 3.1, step 1) to prepare a saturated solution of this compound.
-
-
Sample Preparation and Measurement:
-
After reaching equilibrium, filter the supernatant as described in Section 3.1, step 2.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Logical relationship between solute-solvent polarity and solubility.
References
Theoretical and Computational Studies of 6-Fluoro-2,3'-bipyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 6-Fluoro-2,3'-bipyridine, a heterocyclic compound of interest in coordination chemistry and drug design. This document outlines the fundamental computational methodologies, including Density Functional Theory (DFT) and molecular docking, for elucidating the electronic structure, reactivity, and potential biological interactions of this molecule. Detailed protocols for computational and experimental characterization are provided, and key data are summarized in a structured format for clarity and comparative analysis. Visual workflows are included to illustrate the logical steps in computational and experimental investigations.
Introduction
Bipyridines are a class of aromatic organic compounds that are widely utilized as ligands in coordination chemistry, with applications in catalysis, materials science, and pharmaceuticals. The introduction of a fluorine atom to the bipyridine scaffold, as in this compound, can significantly alter its electronic properties, binding affinities, and metabolic stability, making it an attractive candidate for further investigation. Computational studies provide a powerful and cost-effective means to predict the behavior of such molecules and guide experimental work. This guide will delve into the theoretical framework and practical application of computational chemistry to the study of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FN₂ | [] |
| Molecular Weight | 174.17 g/mol | [] |
| CAS Number | 1214335-26-8 | [2] |
| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |
| SMILES | C1=CC(=NC(=C1)F)C2=CN=CC=C2 | [] |
Computational Methodologies and Protocols
Density Functional Theory (DFT) Studies
DFT is a robust computational method for investigating the electronic structure of molecules. A typical DFT study of this compound involves geometry optimization, frequency analysis, and the calculation of various electronic properties.
-
Input Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311++G(d,p).[3]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]
-
Electronic Property Analysis: Key electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis are performed on the optimized geometry.
The following diagram illustrates the standard workflow for a DFT study.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. This is particularly relevant in drug development to understand potential protein-ligand interactions.
-
Ligand Preparation: The 3D structure of this compound is prepared by adding hydrogen atoms and assigning partial charges (e.g., Gasteiger charges).[4]
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses of the ligand within the active site of the receptor.[4] The search space is defined around the known binding site.
-
Analysis: The resulting poses are ranked based on their binding energies, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed.
The following diagram illustrates a typical molecular docking workflow.
Theoretical Data Summary
The following tables summarize key quantitative data derived from hypothetical DFT calculations on this compound, based on values reported for similar compounds.
Table 2: Frontier Molecular Orbital (FMO) Properties
| Property | Symbol | Typical Calculated Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.6 to -6.9 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.9 to -1.2 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.7 to 5.7 | Chemical reactivity, kinetic stability[5] |
Table 3: Natural Bond Orbital (NBO) Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(1) N | π* (C2-C3) | ~ 5-7 | Lone Pair -> Antibond (π) |
| LP(1) N' | π* (C2'-C3') | ~ 5-7 | Lone Pair -> Antibond (π) |
| π (C-C) | π* (C-N) | ~ 15-22 | π -> π* Intramolecular Charge Transfer |
Experimental Characterization Protocols
Experimental validation is crucial for corroborating computational predictions. The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for related bipyridine derivatives.
Synthesis
The synthesis of fluorinated bipyridines can often be achieved through cross-coupling reactions. A plausible synthetic route for this compound would involve a Suzuki or Stille coupling between a fluorinated pyridine derivative and a pyridine-boronic acid or -stannane derivative.
-
Reactants: 2-Fluoro-6-bromopyridine and 3-(tributylstannyl)pyridine (or 3-pyridylboronic acid).
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄.
-
Solvent: An appropriate organic solvent, for example, toluene or DMF.
-
Procedure: The reactants and catalyst are dissolved in the solvent and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified, typically by column chromatography.
Spectroscopic Characterization
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into a mass spectrometer (e.g., using electrospray ionization, ESI) to obtain the mass-to-charge ratio of the molecular ion.
-
Analysis: The molecular weight is confirmed from the mass of the parent ion peak.
The following diagram illustrates a typical workflow for synthesis and characterization.
References
An In-depth Technical Guide on the Electronic Properties of 6-Fluoro-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2,3'-bipyridine is a substituted aromatic heterocycle of growing interest in materials science and medicinal chemistry. The introduction of a fluorine atom onto the bipyridine scaffold significantly modulates its electronic characteristics, influencing its coordination properties, photophysical behavior, and potential biological activity. This technical guide provides a comprehensive overview of the core electronic properties of this compound, drawing upon theoretical calculations and comparative data from analogous compounds due to the limited direct experimental literature on this specific isomer. This document is intended to serve as a foundational resource for researchers, offering detailed experimental protocols for characterization and predictive data to guide future investigations in fields such as organic electronics and drug discovery.
Introduction
Bipyridine-based ligands have been extensively utilized in the development of metal complexes for a wide range of applications, including catalysis, sensing, and organic light-emitting diodes (OLEDs). The strategic functionalization of the bipyridine core allows for the fine-tuning of the electronic and steric properties of the resulting materials. Fluorination is a particularly powerful strategy in this regard, as the high electronegativity and small size of the fluorine atom can induce significant changes in molecular orbital energies, dipole moments, and intermolecular interactions, without introducing substantial steric hindrance.
This guide focuses on this compound, an isomer with an asymmetric substitution pattern that imparts unique electronic and coordination characteristics. While its sibling compounds, particularly fluorinated 2,2'-bipyridines and their metal complexes, have been investigated for their luminescent properties, detailed information on this compound remains sparse. This document aims to bridge this gap by providing a predictive yet technically grounded overview of its electronic structure and properties, supplemented by detailed methodologies for its empirical study.
Predicted Physicochemical and Electronic Properties
Due to a lack of extensive experimental data for this compound, the following properties are predicted based on computational modeling and comparison with the parent compound, 2,3'-bipyridine, and other fluorinated bipyridines.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₇FN₂ | Basic molecular composition. |
| Molecular Weight | 174.18 g/mol | Important for stoichiometric calculations. |
| XLogP3 | ~1.9 | A measure of lipophilicity, relevant for biological applications. |
| Polar Surface Area | 25.77 Ų | Influences membrane permeability and solubility. |
Table 2: Predicted Electronic Properties of this compound
| Property | Symbol | Predicted Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.7 to -7.0 | Relates to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.3 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | ΔE | 5.7 to 5.7 | Correlates with chemical reactivity and kinetic stability. |
Note: These values are extrapolated from theoretical studies on 2,3'-bipyridine and are expected to be influenced by the electron-withdrawing nature of the fluorine substituent.
Experimental Protocols for Electronic Characterization
The following sections provide detailed experimental protocols for the characterization of the electronic properties of this compound. These are generalized methods that can be adapted from spectroscopic analyses of similar bipyridine derivatives.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, primarily the π → π* transitions in the aromatic rings.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions (e.g., 10 µM, 25 µM, 50 µM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra of the sample solutions from 200 to 800 nm, using the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).
-
Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes. Scan the potential over a suitable range to observe the oxidation and reduction peaks.
-
Calibration: After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record the voltammogram again.
-
Analysis: Determine the onset potentials for oxidation (Eox) and reduction (Ered). Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
-
Potential Applications in Drug Development
While direct biological activity data for this compound is not yet available, the bipyridine scaffold is a known pharmacophore, and its metal complexes have been investigated for various therapeutic applications, including as anticancer agents. The introduction of fluorine can enhance metabolic stability and cell permeability, making this compound an attractive building block for medicinal chemistry.
A potential avenue of investigation is its role as a ligand in photoactivated chemotherapy. Ruthenium-bipyridyl complexes, for instance, have been shown to exhibit light-induced cytotoxicity against cancer cells. The electronic properties of the bipyridine ligand are crucial in tuning the photophysical and photochemical behavior of these complexes.
Conclusion
This compound represents a promising but underexplored molecule with significant potential in both materials science and medicinal chemistry. Its electronic properties, modulated by the asymmetric placement of a fluorine atom, make it a compelling candidate for the development of novel functional materials and therapeutic agents. This guide provides a foundational understanding of its predicted electronic characteristics and outlines the necessary experimental protocols for their empirical validation. It is hoped that this document will stimulate further research into this and related fluorinated bipyridine systems, ultimately unlocking their full potential.
6-Fluoro-2,3'-bipyridine: A Technical Guide to Its Potential Research Applications
Introduction: 6-Fluoro-2,3'-bipyridine is a heterocyclic aromatic compound featuring two pyridine rings linked together, with a fluorine atom substituted at the 6-position of one ring. This specific arrangement of atoms, particularly the inclusion of the highly electronegative fluorine atom, imparts unique electronic and physicochemical properties to the molecule. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, as it can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] Fluorinated pyridine and bipyridine motifs are prevalent in a significant number of FDA-approved drugs, highlighting their importance in drug discovery and development.[3][4][5][6][7] This technical guide explores the synthesis, properties, and diverse research applications of this compound for an audience of researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound are summarized below. The fluorine atom's electron-withdrawing nature can influence the basicity of the pyridine nitrogen atoms and the molecule's overall dipole moment and lipophilicity.
| Property | Value | Source |
| CAS Number | 1214335-26-8 | [][9][10] |
| Molecular Formula | C₁₀H₇FN₂ | [][10][11] |
| Molecular Weight | 174.17 g/mol | [][10][11] |
| IUPAC Name | 2-fluoro-6-(pyridin-3-yl)pyridine | [] |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC=CN=C2F | [] |
| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |
Synthesis and Reactivity
The synthesis of fluorinated bipyridines often involves modern cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The reactivity of the this compound core allows for further functionalization, making it a versatile building block.
General Synthesis Approach
A common and effective method for synthesizing substituted bipyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halo-pyridine with a pyridine-boronic acid. For this compound, this would typically involve coupling 2-fluoro-6-halopyridine with pyridine-3-boronic acid.
Caption: Synthetic workflow for this compound via Suzuki coupling.
Key Research Applications
Medicinal Chemistry and Drug Discovery
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[1][5][12] The C-F bond is strong and can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[2][6]
-
Metabolic Stability: The fluorine atom at the 6-position can prevent undesirable metabolic modifications, such as hydroxylation, which is a common pathway for drug clearance. This leads to improved oral bioavailability and systemic exposure.[1][2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the adjacent pyridine nitrogen. This can be crucial for optimizing a drug's solubility, cell permeability, and interaction with its biological target by altering hydrogen bonding patterns.[2]
-
Target Binding: Fluorine can engage in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[1]
Derivatives of this compound could be investigated as scaffolds for various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in diseases ranging from oncology to neurology.[1][13]
Caption: Inhibition of a kinase pathway by a hypothetical drug.
Coordination Chemistry and Catalysis
Bipyridines are classic bidentate ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. The 2,3'-bipyridine isomer offers a distinct coordination geometry compared to the more common 2,2'-bipyridine. The fluorine substituent on the this compound ligand can tune the electronic properties of the resulting metal complex.[14]
-
Electronic Tuning: The electron-withdrawing fluorine atom can decrease the electron density on the metal center, which can alter the complex's redox potential and catalytic reactivity.
-
Photoredox Catalysis: Fluorinated bipyridine ligands are used in highly efficient iridium(III) and ruthenium(II) photoredox catalysts.[15] These catalysts are employed in a variety of organic transformations, including cross-coupling reactions and C-H functionalization.[15][16]
-
Luminescent Materials: Metal complexes of fluorinated bipyridines have been investigated for applications in organic light-emitting diodes (OLEDs).[17] Fluorination can be used to raise the triplet energy of the complex, which is essential for achieving efficient blue emission in phosphorescent OLEDs (PHOLEDs).[17]
Caption: Workflow from ligand to functional metal complex application.
Materials Science
The structural and electronic properties of this compound make it a valuable building block for advanced materials.[14]
-
Metal-Organic Frameworks (MOFs): As a linker molecule, 2,3'-bipyridine derivatives can be used to construct porous MOFs.[14] These materials have high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis.[14] The fluorine atom can modify the surface properties of the pores, potentially enhancing selectivity for specific guest molecules.
-
Organic Semiconductors: Fluorination is a key strategy for designing n-type organic semiconductor materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport.
Experimental Protocols
Protocol 1: Representative Synthesis of a Fluorinated Bipyridine via Suzuki-Miyaura Coupling
This protocol is a general representation based on established procedures for similar couplings.[15][16]
-
Reaction Setup: To a round-bottomed flask, add 2-chloro-6-fluoropyridine (1.0 equiv), 3-pyridylboronic acid (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent and Base: Add a 4:1 mixture of toluene and ethanol, followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Reaction Execution: Flush the flask with argon or nitrogen. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, add water and extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: General Synthesis of an Iridium(III) Complex
This protocol is adapted from procedures for creating photoredox catalysts.[15][16]
-
Dimer Formation: First, synthesize the iridium chloride-bridged dimer. React iridium(III) chloride hydrate (IrCl₃·xH₂O) with a cyclometalating ligand (e.g., 2-phenylpyridine) in a mixture of 2-ethoxyethanol and water. Reflux the mixture under an inert atmosphere for 12-24 hours to form the dimer, e.g., [Ir(ppy)₂Cl]₂.
-
Ligand Exchange: To a flask containing the iridium dimer (1.0 equiv), add this compound (2.2 equiv) as the ancillary ligand.
-
Reaction Conditions: Add a high-boiling point solvent such as ethylene glycol or glycerol.
-
Heating: Heat the mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere for 12-48 hours.
-
Isolation: Cool the reaction mixture. Add water to precipitate the crude product. Filter the solid and wash with water and methanol.
-
Purification: The crude complex can be purified by column chromatography or recrystallization. Anion exchange with a salt like ammonium hexafluorophosphate (NH₄PF₆) is often performed to yield the final, stable [Ir(ppy)₂(this compound)]PF₆ complex.
Conclusion
This compound is a highly versatile chemical scaffold with significant potential across multiple scientific disciplines. Its unique electronic properties, conferred by the strategically placed fluorine atom, make it an attractive building block in drug discovery for enhancing pharmacokinetic profiles and target affinity. In coordination chemistry and materials science, it serves as a tunable ligand for developing advanced catalysts, luminescent materials for OLEDs, and functional components for MOFs and organic electronics. The established synthetic routes and predictable reactivity of this molecule provide researchers with a powerful tool to innovate and advance their respective fields. Future investigations will likely uncover even more nuanced applications for this valuable fluorinated heterocycle.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1214335-26-8 [m.chemicalbook.com]
- 10. This compound | 1214335-26-8 [chemicalbook.com]
- 11. 6-Fluoro-2,2'-bipyridine | C10H7FN2 | CID 58555936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling Guidelines for 6-Fluoro-2,3'-bipyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for 6-Fluoro-2,3'-bipyridine. Due to the limited availability of specific toxicological and safety data for this compound, this guide draws upon information for structurally related compounds, particularly pyridine and its derivatives. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. It is imperative to consult the most recent Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and governmental regulations.
Introduction
This compound is a fluorinated heterocyclic compound with applications in organic synthesis, medicinal chemistry, and materials science.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent bipyridine molecule, potentially leading to unique reactivity and biological activity.[2] However, this modification also necessitates a thorough understanding of its specific safety and handling requirements. This guide aims to provide a detailed framework for the safe utilization of this compound in a research and development environment.
Hazard Identification and Classification
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound and the parent compound, pyridine, is provided below for reference.
| Property | This compound | Pyridine | Source |
| CAS Number | 1214335-26-8 | 110-86-1 | [8] |
| Molecular Formula | C₁₀H₇FN₂ | C₅H₅N | [] |
| Molecular Weight | 174.17 g/mol | 79.10 g/mol | [] |
| Appearance | Not specified | Colorless to light yellow liquid | [4] |
| Boiling Point | Not available | 115 °C | |
| Melting Point | Not available | -42 °C | |
| Flash Point | Not available | 17 °C | [10] |
| Vapor Pressure | 0.0012 mm Hg (for 2,3'-Bipyridine) | 20 mmHg at 25 °C | [10][11] |
Toxicological Data
Specific quantitative toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature. The toxicological properties of fluorinated compounds can vary significantly based on their structure.[12][13] However, data for related compounds can provide an indication of potential hazards. It is crucial to handle this compound with the assumption that it may be toxic.[14]
| Compound | Route of Exposure | Species | LD50/LC50 | Source |
| Pyridine | Oral | Rat | 1,500 mg/kg | |
| Pyridine | Inhalation | Rat | 17.1 mg/l (4 h) | |
| Pyridine | Dermal | Rabbit | > 1,000 - 2,000 mg/kg | |
| 2,2'-Bipyridine | Oral | Rat | 100 mg/kg | [15] |
Experimental Protocols: Safe Handling and Procedures
The following protocols are based on best practices for handling hazardous and potentially air-sensitive chemicals in a laboratory setting.[16][17]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before any handling of this compound to determine the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Methodology:
-
Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[4] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.
-
Respiratory Protection: All handling of this compound should be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]
General Handling and Storage
Methodology:
-
Ventilation: Ensure adequate ventilation in the laboratory. All weighing and transfer operations should be conducted within a chemical fume hood.[4]
-
Inert Atmosphere: For air-sensitive compounds, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[16][18]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[4][19]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[5]
Spill and Leak Procedures
Caption: Logical flow for responding to a spill of this compound.
Methodology:
-
Immediate Action: Evacuate the immediate area of the spill and alert nearby personnel.
-
Personal Protection: Before attempting to clean up, don the appropriate PPE as outlined in section 5.1.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4]
-
Collection: Carefully collect the absorbed material and any contaminated items into a sealable, properly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water.
-
Large Spills: For large spills, evacuate the laboratory immediately, secure the area, and contact the institution's emergency response team.[20]
First Aid Measures
Caption: Emergency first aid procedures for exposure to this compound.
Methodology:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
Due to the lack of specific data for this compound, general recommendations for flammable organic compounds and pyridine should be followed.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[19]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
Caption: A general workflow for the disposal of this compound waste.
Methodology:
-
Waste Collection: Collect all waste materials, including unused product and contaminated items (e.g., gloves, filter paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.[4][7][21] Do not dispose of down the drain or in general trash.
Reactivity and Stability
-
Stability: Assumed to be stable under recommended storage conditions.[19]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[19]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[19]
Conclusion
While specific safety and toxicological data for this compound are limited, a precautionary approach based on the known hazards of pyridine and fluorinated organic compounds is essential for its safe handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, handling within a certified chemical fume hood, and proper waste disposal procedures. This in-depth technical guide provides a foundation for establishing safe laboratory practices when working with this compound. Continuous vigilance and adherence to institutional and regulatory guidelines are paramount to ensure a safe research environment.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. This compound | 1214335-26-8 [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. 2,3'-Bipyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gustavus.edu [gustavus.edu]
- 15. fishersci.com [fishersci.com]
- 16. ossila.com [ossila.com]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. fishersci.com [fishersci.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Fluoro-2,3'-bipyridine via Suzuki Coupling
Introduction
6-Fluoro-2,3'-bipyridine is a valuable heterocyclic compound frequently utilized as a key building block in the development of pharmaceuticals and functional materials. The introduction of a fluorine atom onto the bipyridine scaffold can significantly modulate the physicochemical and biological properties of the final molecule, including its metabolic stability and binding affinity to target proteins. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of biaryl and heteroaryl compounds like this compound. This protocol provides a detailed procedure for the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction between 2-bromo-6-fluoropyridine and pyridine-3-boronic acid.
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 2-bromo-6-fluoropyridine with pyridine-3-boronic acid in the presence of a suitable base and solvent system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established Suzuki-Miyaura coupling procedures for fluorinated pyridines.[1]
Materials:
-
2-Bromo-6-fluoropyridine
-
Pyridine-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluoropyridine (1.0 mmol, 1.0 equiv), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford this compound as a solid.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound. Yields are based on analogous Suzuki coupling reactions of fluorinated pyridines and may vary depending on the specific reaction conditions and scale.[1]
| Parameter | Value |
| Reactants | |
| 2-Bromo-6-fluoropyridine | 1.0 equiv |
| Pyridine-3-boronic acid | 1.2 - 1.5 equiv |
| Catalyst | |
| Pd(dppf)Cl₂ | 2 - 5 mol% |
| Base | |
| K₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | |
| 1,4-Dioxane/H₂O | 4:1 to 5:1 v/v |
| Reaction Conditions | |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
| Expected Yield | 70 - 90% |
Mandatory Visualization
References
Application Notes and Protocols for 6-Fluoro-2,3'-bipyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2,3'-bipyridine is an emerging ligand in the field of catalysis, offering unique electronic and steric properties that can influence the outcome of various transition metal-catalyzed reactions. The presence of a fluorine atom at the 6-position of one pyridine ring introduces a significant electron-withdrawing effect, which can modulate the electron density at the metal center, thereby affecting the catalytic activity, stability, and selectivity. The asymmetric nature of the 2,3'-bipyridine scaffold provides a distinct coordination environment compared to its more common 2,2'-isomer.
These application notes provide an overview of the potential applications of this compound as a ligand in catalysis, with a focus on palladium- and nickel-catalyzed cross-coupling reactions. The protocols provided are based on established methodologies for similar bipyridine ligands and are intended to serve as a starting point for reaction optimization.
Potential Applications in Catalysis
The unique properties of this compound make it a promising candidate for several catalytic applications, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: The electron-withdrawing fluorine atom can enhance the reductive elimination step in catalytic cycles, potentially leading to higher yields and faster reaction times in Suzuki-Miyaura, Heck, and C-H activation reactions.[1]
-
Nickel-Catalyzed Cross-Electrophile Coupling: In nickel catalysis, the steric and electronic properties of the bipyridine ligand are crucial. The 6-fluoro substituent can influence the stability and reactivity of Ni(I) and Ni(II) intermediates, which could be beneficial for cross-electrophile coupling reactions.[2][3]
-
Photoredox Catalysis: Bipyridine ligands are central to the design of photoredox catalysts, such as iridium and ruthenium complexes. The fluoro-substituent can tune the photophysical and electrochemical properties of the resulting complexes.[4][5]
Data Presentation: Predicted Performance in Suzuki-Miyaura Cross-Coupling
While extensive quantitative data for this compound in catalysis is not yet widely published, the following table provides predicted performance data for a model Suzuki-Miyaura cross-coupling reaction based on the known effects of fluoro-substituents on bipyridine ligands in similar reactions. These values are intended for illustrative purposes to guide experimental design.
Table 1: Predicted Performance of this compound in a Model Suzuki-Miyaura Reaction
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2,3'-Bipyridine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Phenylboronic acid | This compound | 2 | K₂CO₃ | Toluene/H₂O | 100 | 8 | >95 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 2,3'-Bipyridine | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 60 |
| 4 | 4-Chloroanisole | Phenylboronic acid | This compound | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 75 |
Note: The predicted enhanced reactivity with this compound is based on the electron-withdrawing nature of the fluorine atom, which can accelerate the rate-determining reductive elimination step in the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium catalyst with this compound as a ligand.
Diagram of the Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source (1-2 mol%), this compound (1-2 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling
This protocol outlines a general procedure for the reductive cross-coupling of two different electrophiles, a reaction class where nickel catalysis with bipyridine ligands has shown significant promise.[2][3]
Diagram of a Generic Nickel-Catalyzed Cross-Electrophile Coupling Cycle
Caption: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling.
Materials:
-
Nickel precatalyst (e.g., NiCl₂·6H₂O, NiBr₂·glyme)
-
This compound
-
Electrophile 1 (e.g., Aryl halide)
-
Electrophile 2 (e.g., Alkyl halide)
-
Reducing agent (e.g., Zinc powder, Manganese powder)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)
Procedure:
-
In a glovebox, add the nickel precatalyst (5-10 mol%) and this compound (5-10 mol%) to an oven-dried vial.
-
Add the reducing agent (2.0-3.0 equiv).
-
Add the anhydrous solvent (0.2 M concentration with respect to the limiting electrophile).
-
Add Electrophile 1 (1.0 mmol) and Electrophile 2 (1.2-2.0 mmol).
-
Seal the vial and stir at room temperature or with heating (25-80 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Concluding Remarks
This compound represents a valuable addition to the toolbox of catalytic ligands. Its unique electronic and steric features offer the potential for improved catalytic performance in a range of important chemical transformations. The protocols and data presented herein provide a foundation for researchers to explore the utility of this promising ligand in their own synthetic endeavors. Further research is warranted to fully elucidate the scope and limitations of this compound in catalysis and to develop new applications.
References
- 1. Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1H)–one/PCy3: milder conditions for the undirected C–H arylation of arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 6-Fluoro-2,3'-bipyridine Metal Complexes for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a critical area of research in materials science and optoelectronics. Among the most promising candidates for phosphorescent emitters in OLEDs are iridium(III) and platinum(II) complexes, which can harness both singlet and triplet excitons to achieve high internal quantum efficiencies. The strategic functionalization of the ligands in these complexes is a key approach to tune their photophysical and electroluminescent properties.
This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluoro-2,3'-bipyridine and its subsequent use in the preparation of metal complexes for OLED applications. The introduction of a fluorine atom onto the bipyridine scaffold can significantly impact the electronic properties of the resulting metal complexes, often leading to deeper blue emissions and improved device stability.
Data Presentation
The following tables summarize the photophysical and electroluminescent data for representative iridium(III) complexes containing fluorinated bipyridine ligands. While specific data for this compound complexes is emerging, the presented data for analogous compounds provide a strong benchmark for expected performance.
Table 1: Photophysical Properties of Fluorinated Bipyridine Iridium(III) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY, Φ) | Phosphorescence Lifetime (τ) (μs) |
| Ir(dfpypy)₂Fptz | 350, 450 | 440 | 0.87 (in solution), 0.93 (in thin film) | - |
| FK306 | - | 454 | 0.78 (in mCP film) | 1.51 |
| Homoleptic Ir(III) Complex 1 | - | 479 | 0.72 (in thin film) | - |
| Homoleptic Ir(III) Complex 2 | - | 484 | 0.75 (in thin film) | - |
| Homoleptic Ir(III) Complex 3 | - | 488 | 0.81 (in thin film) | - |
*dfpypy = 2',6'-difluoro-2,3'-bipyridine; Fptz = pyridyl-triazole; mCP = 1,3-bis(N-carbazolyl)benzene. Data compiled from multiple sources.[1][2][3]
Table 2: Electroluminescent Performance of OLEDs with Fluorinated Bipyridine Iridium(III) Emitters
| Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | CIE Coordinates (x, y) |
| Ir(dfpypy)₂Fptz derivative | 7.0 | 4.14 | - | (0.159, 0.185) |
| FK306 | >17 | >30 | - | (0.16, 0.25) |
| Homoleptic Ir(III) Complex | 14.9 | - | 39.8 | - |
*Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is an adapted procedure based on established methods for similar bipyridine syntheses.
Materials:
-
2-Bromo-6-fluoropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromo-6-fluoropyridine (1.0 mmol, 1.0 equiv.), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a minimal amount of anhydrous 1,4-dioxane under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Add a 4:1 mixture of anhydrous 1,4-dioxane and water (to achieve a concentration of ~0.1 M with respect to the halide).
-
Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex
This protocol outlines the synthesis of a heteroleptic iridium(III) complex using the prepared this compound as the cyclometalating ligand and a generic ancillary ligand (e.g., picolinate).
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound
-
2-Ethoxyethanol
-
Ancillary ligand (e.g., 2-picolinic acid)
-
Ethylene glycol
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Methanol
-
Dichloromethane
Procedure:
-
Synthesis of the Iridium(III) Dimer, [Ir(6-F-bpy)₂Cl]₂:
-
In a round-bottom flask, suspend iridium(III) chloride hydrate (1.0 equiv.) and this compound (2.5 equiv.) in a 2:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under an inert atmosphere for 12-24 hours.
-
Cool the reaction to room temperature, and collect the resulting yellow precipitate by filtration. Wash the solid with methanol and diethyl ether, then dry under vacuum to yield the iridium(III) dimer.
-
-
Synthesis of the Monomeric Iridium(III) Complex:
-
In a round-bottom flask, dissolve the iridium(III) dimer (1.0 equiv.) and the ancillary ligand (e.g., 2-picolinic acid, 2.5 equiv.) in ethylene glycol.
-
Heat the mixture to 150 °C under an inert atmosphere for 12-18 hours.
-
Cool the reaction to room temperature and add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the crude product.
-
Collect the solid by filtration, wash with water and diethyl ether.
-
-
Purification: Purify the crude complex by column chromatography on silica gel using a suitable eluent (e.g., a mixture of dichloromethane and methanol). Recrystallization from a solvent system like dichloromethane/hexane can provide the final pure product.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol provides a general procedure for the fabrication of a multilayer phosphorescent OLED (PhOLED) using a vacuum thermal evaporation technique.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (EML) (e.g., mCP)
-
The synthesized iridium(III) complex (dopant)
-
Electron-transporting layer (ETL) material (e.g., B3PyPB)
-
Electron-injection layer (EIL) material (e.g., lithium fluoride, LiF)
-
Cathode material (e.g., aluminum, Al)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation. A typical device structure would be:
-
ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., TAPC, 40 nm) / EML (e.g., mCP doped with X wt% of the iridium complex, 20 nm) / ETL (e.g., B3PyPB, 40 nm) / EIL (e.g., LiF, 1 nm).
-
The doping concentration (X wt%) of the iridium complex in the host material is a critical parameter to be optimized.
-
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the device from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE), power efficiency, and current efficiency of the devices.
Mandatory Visualizations
Caption: Workflow for OLED material synthesis and device fabrication.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Typical multilayer OLED device architecture.
References
- 1. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. High-performance pure blue phosphorescent OLED using a novel bis-heteroleptic iridium(iii) complex with fluorinated bipyridyl ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes: 6-Fluoro-2,3'-bipyridine in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)
Introduction
Substituted bipyridines are fundamental components in the advancement of phosphorescent organic light-emitting diode (PHOLED) technology. They are frequently utilized as ligands in highly efficient phosphorescent emitters, typically based on iridium(III) or platinum(II) complexes.[1][2] The strategic introduction of fluorine atoms onto the bipyridine scaffold serves as a powerful tool to modulate the electronic and photophysical properties of the resulting metal complexes. Fluorination can stabilize the Highest Occupied Molecular Orbital (HOMO) level, leading to a wider energy gap and a blue-shift in the emission color, which is crucial for developing efficient deep-blue and blue emitters.[3][4]
This document provides detailed application notes for the use of 6-Fluoro-2,3'-bipyridine as a ligand in a phosphorescent iridium(III) complex designed for high-performance PHOLEDs. While specific device data for complexes containing precisely the this compound ligand is emerging, its structural characteristics suggest significant potential for creating novel phosphorescent emitters. The protocols and performance metrics presented here are based on established methodologies and data from analogous fluorinated bipyridine systems.[1][3][5]
Proposed Application: Ancillary Ligand in a Blue Phosphorescent Emitter
We propose the application of this compound as an ancillary (N^N) ligand in a heteroleptic iridium(III) complex. For the context of this guide, we will focus on a representative blue-emitting complex, [Ir(dfppy)₂(6F-bpy)] , where 'dfppy' is the cyclometalating (C^N) ligand 2-(2,4-difluorophenyl)pyridine, and '6F-bpy' is the this compound ancillary ligand. The fluorine atom on the bipyridine ligand is anticipated to fine-tune the emission wavelength and enhance the complex's stability and quantum efficiency.[6]
Experimental Protocols
Protocol 1: Synthesis of the Iridium(III) Complex [Ir(dfppy)₂(6F-bpy)]
The synthesis is a standard two-step process involving the creation of a chloro-bridged iridium dimer followed by the reaction with the ancillary ligand.[1][7]
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(dfppy)₂Cl]₂
-
Reactants:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 equivalent)
-
2-(2,4-difluorophenyl)pyridine (dfppy) (2.5 equivalents)
-
-
Solvent: A 3:1 mixture of 2-ethoxyethanol and deionized water.
-
Procedure: a. Combine IrCl₃·nH₂O and dfppy in the 2-ethoxyethanol/water solvent mixture in a round-bottom flask equipped with a condenser. b. De-gas the mixture by bubbling nitrogen through it for 20 minutes. c. Heat the reaction mixture to 120 °C and reflux under a nitrogen atmosphere for 18-24 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature, which will cause the precipitation of a yellow solid. f. Filter the solid, wash it sequentially with methanol and n-hexane. g. Dry the resulting yellow powder under vacuum. This yields the iridium dimer, [Ir(dfppy)₂Cl]₂, which can be used in the next step without further purification.
Step 2: Synthesis of the Final Complex, [Ir(dfppy)₂(6F-bpy)]
-
Reactants:
-
[Ir(dfppy)₂Cl]₂ (1.0 equivalent)
-
This compound (6F-bpy) (2.5 equivalents)
-
-
Solvent: Dichloromethane (DCM) or a mixture of DCM and methanol.[7]
-
Procedure: a. In a round-bottom flask, dissolve the iridium dimer [Ir(dfppy)₂Cl]₂ and this compound in the chosen solvent. b. De-gas the solution with nitrogen for 20 minutes. c. Reflux the mixture at an appropriate temperature (e.g., 45-55 °C for DCM/Methanol) for 10-15 hours under a nitrogen atmosphere.[8] d. After cooling to room temperature, remove the solvent under reduced pressure. e. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). f. The final product, a bright yellow or greenish-yellow powder, is obtained after removing the solvent from the collected fractions. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: PHOLED Device Fabrication and Characterization
This protocol outlines the fabrication of a multilayer PHOLED device by vacuum thermal evaporation (VTE).[9][10]
-
Substrate Preparation: a. Use pre-patterned indium tin oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., 1% Hellmanex solution), deionized water, and isopropyl alcohol (IPA), each for 5-10 minutes.[10] c. Dry the substrates with a stream of high-purity nitrogen. d. Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading them into the evaporation chamber to improve the work function of the ITO and enhance hole injection.
-
Device Architecture and Material Deposition: a. Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. A typical device structure is as follows:
- Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) (10 nm)
- Hole Transport Layer (HTL): 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline] (TAPC) (40 nm)
- Emitting Layer (EML): 1,3-Bis(N-carbazolyl)benzene (mCP) doped with 11-20 wt% of [Ir(dfppy)₂(6F-bpy)] (10 nm)[3]
- Electron Transport Layer (ETL): 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) (50 nm)[11]
- Electron Injection Layer (EIL): Lithium fluoride (LiF) or 8-hydroxyquinolinolato-lithium (Liq) (1-2 nm)
- Cathode: Aluminum (Al) (100 nm) c. The deposition rates for organic materials should be maintained at 1-2 Å/s, while LiF is deposited at 0.1-0.2 Å/s and Al at 5-10 Å/s.
-
Encapsulation and Characterization: a. After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen. b. Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. c. Measure the electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
Data Presentation
The following tables summarize the anticipated photophysical properties of the [Ir(dfppy)₂(6F-bpy)] complex and the expected performance of a PHOLED device incorporating it, based on data from similar high-performance blue phosphorescent emitters.[3][5][12]
Table 1: Expected Photophysical Properties of [Ir(dfppy)₂(6F-bpy)]
| Property | Expected Value | Conditions |
| Photoluminescence (PL) Peak | 450 - 470 nm | Doped in mCP film |
| Photoluminescent Quantum Yield (PLQY) | > 80% | Doped in mCP film |
| Phosphorescence Lifetime (τp) | 1.0 - 2.0 µs | Doped in mCP film, Room Temp. |
| HOMO Energy Level | -6.2 to -6.4 eV | Solid state |
| LUMO Energy Level | -2.8 to -3.0 eV | Solid state |
Table 2: Expected Electroluminescence Performance of the PHOLED Device
| Performance Metric | Expected Value |
| Peak Emission Wavelength (λEL) | 455 - 475 nm |
| CIE Coordinates (x, y) | (0.15, 0.24) |
| Maximum External Quantum Efficiency (EQEmax) | > 20% |
| Maximum Current Efficiency | > 40 cd/A |
| Maximum Power Efficiency | > 30 lm/W |
| Turn-on Voltage (@ 1 cd/m²) | < 3.5 V |
Mechanism and Energy Level Diagram
In a PHOLED, charge carriers (holes and electrons) are injected from the anode and cathode and transported through the respective transport layers into the emitting layer. Within the EML, they recombine on the phosphorescent dopant molecules to form excitons. Due to spin statistics, 75% of these excitons are in the triplet state. The heavy iridium atom facilitates efficient intersystem crossing (ISC), allowing both singlet and triplet excitons to decay radiatively via phosphorescence, enabling a theoretical internal quantum efficiency of 100%.[9]
References
- 1. Tailoring the Emission of Fluorinated Bipyridine-Chelated Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-performance pure blue phosphorescent OLED using a novel bis-heteroleptic iridium(iii) complex with fluorinated bipyridyl ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Photoluminescence and electroluminescence of iridium(iii) complexes with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine and 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Phosphorescent [3 + 2 + 1] coordinated Ir(iii) cyano complexes for achieving efficient phosphors and their application in OLED devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UniversalPHOLED® Materials - Universal Display Corporation [oled.com]
- 10. ossila.com [ossila.com]
- 11. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs [mdpi.com]
- 12. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: A Guide to Measuring the Photophysical Properties of 6-Fluoro-2,3'-bipyridine Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 6-Fluoro-2,3'-bipyridine scaffold is a crucial building block in the design of novel metal complexes for applications ranging from organic light-emitting diodes (OLEDs) to biological sensors and photocatalysts.[1][2] The introduction of a fluorine atom can significantly alter the electronic properties, and consequently, the photophysical behavior of these complexes. A thorough characterization of their photophysical properties—how they absorb and emit light—is essential for understanding their function and optimizing their performance.
This document provides a detailed set of protocols for the systematic measurement of key photophysical parameters of this compound complexes, including their absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime.
Key Photophysical Parameters
The primary photophysical properties to be characterized are:
-
Absorption Maximum (λabs): The wavelength(s) at which the complex absorbs light most strongly.
-
Molar Extinction Coefficient (ε): A measure of how strongly the complex absorbs light at a specific wavelength.
-
Emission Maximum (λem): The wavelength at which the complex emits the most intense light (fluorescence or phosphorescence) after excitation.
-
Fluorescence Quantum Yield (ΦF): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][4]
-
Excited-State Lifetime (τ): The average time the complex spends in the excited state before returning to the ground state.[5]
These parameters are intrinsically linked, as illustrated by the diagram below.
Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The general workflow involves sample preparation followed by a series of spectroscopic measurements.
Detailed Experimental Protocols
General Sample Preparation
-
Solvent Selection: Use spectroscopic grade solvents to avoid fluorescent impurities.[6] Common solvents for these complexes include acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF).[7] The choice of solvent can influence the photophysical properties.
-
Stock Solution: Accurately weigh the this compound complex and prepare a stock solution of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution. For absorption, concentrations are typically in the 10-50 µM range. For fluorescence, concentrations should be lower to ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.[3]
Protocol 1: UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).
Instrumentation: Dual-beam UV-Vis spectrophotometer.
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline correction.
-
Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of a sample solution of known concentration (e.g., 10 µM) over a relevant wavelength range (e.g., 250-700 nm).
-
Identify the wavelength of maximum absorbance (λabs). Absorption bands in the UV region are often assigned to π→π* intraligand transitions, while bands in the visible region for transition metal complexes are typically assigned to metal-to-ligand charge transfer (MLCT) transitions.[7][8]
-
-
Calculating Molar Extinction Coefficient (ε):
-
Prepare a series of at least five dilutions of the complex.
-
Measure the absorbance of each dilution at the determined λabs.
-
Plot absorbance vs. concentration (M). According to the Beer-Lambert law (A = εbc), the slope of the resulting line is the molar extinction coefficient (ε) in M-1cm-1 (where b, the path length, is 1 cm).
-
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem).
Instrumentation: Spectrofluorometer.
Procedure:
-
Sample Preparation: Use a dilute solution of the complex with an absorbance of < 0.1 at the intended excitation wavelength to prevent inner-filter effects.
-
Instrument Setup:
-
Set the excitation wavelength (λex), typically at or near the main absorption maximum (λabs) determined from the UV-Vis spectrum.
-
Set the emission scan range. This should start ~10-20 nm above the excitation wavelength and extend to cover the entire emission profile.
-
-
Measurement:
-
Record the emission spectrum of a solvent blank and subtract it from the sample spectrum to correct for Raman scattering and solvent impurities.
-
Identify the wavelength of maximum emission intensity (λem). The resulting spectrum should be corrected for the instrument's detector response.
-
Protocol 3: Fluorescence Quantum Yield (ΦF) Determination
Objective: To quantify the efficiency of fluorescence using the comparative method.[3]
Materials:
-
A well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region to the sample. Examples include:
-
Quinine sulfate in 0.5 M H2SO4 (ΦF ≈ 0.54) for blue emitters.
-
Rhodamine 6G in ethanol (ΦF ≈ 0.95) for green-yellow emitters.
-
Cresyl violet in methanol (ΦF ≈ 0.54) for red emitters.
-
Procedure:
-
Prepare Solutions: Prepare a series of 5-6 dilutions for both the standard and the unknown sample in the same solvent if possible. The absorbance of all solutions at the excitation wavelength must be kept below 0.1.[3]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Emission:
-
Using the same excitation wavelength and instrument settings for all measurements, record the fully corrected fluorescence spectrum for each solution.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis:
-
For both the standard and the sample, plot a graph of integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting straight line for both the sample (Gradsample) and the standard (Gradstd).
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation[9]:
ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)
Where η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.
-
Protocol 4: Excited-State Lifetime (τ) Measurement
Objective: To determine the average duration of the excited state.
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.[10][11]
Principle: The TCSPC technique measures the time delay between a pulsed laser excitation and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
Procedure:
-
Instrument Setup:
-
Select a pulsed laser source (e.g., picosecond diode laser) with a wavelength suitable for exciting the sample.
-
Set the instrument parameters (e.g., repetition rate, time window) to adequately capture the full decay of the fluorescence.
-
-
Measure Instrument Response Function (IRF): Record the IRF by measuring the scatter from a non-fluorescent colloidal solution (e.g., Ludox) or the pure solvent. This characterizes the temporal profile of the excitation pulse and the response of the detector.
-
Sample Measurement:
-
Place the sample cuvette in the holder and collect the fluorescence decay data until sufficient counts (typically >10,000 in the peak channel) are acquired for good statistics. The emission is usually observed at the sample's λem.
-
-
Data Analysis:
-
The measured decay curve is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model: I(t) = Σ Ai exp(-t/τi)
-
For many complexes, a single exponential decay (i=1) is sufficient, and the fit directly yields the excited-state lifetime (τ). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Data Presentation
Summarizing the collected data in a structured table allows for easy comparison between different this compound complexes or the same complex in different environments.
| Complex ID | Solvent | λabs (nm) | ε (x 104 M-1cm-1) | λex (nm) | λem (nm) | ΦF | τ (ns) |
| Complex 1 | Acetonitrile | 350, 450 | 2.1, 1.5 | 450 | 580 | 0.15 | 150 |
| Complex 1 | DCM | 352, 455 | 2.0, 1.6 | 455 | 595 | 0.11 | 125 |
| Complex 2 | Acetonitrile | 365, 470 | 1.8, 1.2 | 470 | 610 | 0.05 | 80 |
Note: The data shown in the table are for illustrative purposes only.
Logical Relationships in Data Analysis
The final parameters are derived from a combination of raw experimental data.
References
- 1. Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)phenyl-κC 1]platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.horiba.com [static.horiba.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Synthesis of 6-Fluoro-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Fluoro-2,3'-bipyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note includes a detailed, step-by-step experimental protocol, a summary of the necessary reagents and equipment, and expected quantitative data. Additionally, a visual representation of the synthetic workflow is provided to facilitate clear understanding and execution of the protocol.
Introduction
Bipyridine derivatives are a critical class of organic compounds widely utilized as ligands in coordination chemistry, as building blocks in the synthesis of complex molecules, and as core structures in various pharmaceuticals and functional materials. The introduction of a fluorine atom into the bipyridine scaffold can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making fluorinated bipyridines, such as this compound, highly sought-after targets in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and functional-group-tolerant method for the synthesis of biaryl and heteroaryl compounds, making it the ideal choice for the preparation of this compound.[1]
Proposed Synthetic Pathway
The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated fluoropyridine and a pyridylboronic acid. The most common and accessible starting materials for this transformation are 2-bromo-6-fluoropyridine and pyridine-3-boronic acid.
Reaction Scheme:
The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the 2-bromo-6-fluoropyridine, followed by transmetalation with the pyridylboronic acid (activated by a base), and finally, reductive elimination to yield the this compound product and regenerate the palladium(0) catalyst.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
| Reagents | Equipment |
| 2-Bromo-6-fluoropyridine | Schlenk flask or reaction tube |
| Pyridine-3-boronic acid | Magnetic stirrer with heating plate |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Condenser |
| Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) | Inert gas supply (Argon or Nitrogen) |
| 1,4-Dioxane, anhydrous | Syringes and needles |
| Water, degassed | Standard laboratory glassware |
| Toluene, anhydrous | Rotary evaporator |
| Ethyl acetate | Column chromatography setup |
| Brine solution | Thin-layer chromatography (TLC) plates |
| Anhydrous magnesium sulfate (MgSO₄) | NMR spectrometer |
| Mass spectrometer |
Reaction Setup and Procedure
-
Reaction Assembly: To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add 2-bromo-6-fluoropyridine (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and anhydrous sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Catalyst Addition: To the stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 3-5 mol%), under a positive flow of inert gas.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on typical Suzuki-Miyaura cross-coupling reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| 2-Bromo-6-fluoropyridine | 1.0 equivalent |
| Pyridine-3-boronic acid | 1.2 equivalents |
| Catalyst | |
| Pd(PPh₃)₄ | 3-5 mol% |
| Base | |
| Sodium Carbonate (Na₂CO₃) | 2.0 equivalents |
| Solvent | |
| 1,4-Dioxane/Water | 4:1 to 5:1 v/v |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Product | |
| Expected Yield | 70-90% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₇FN₂ |
| Molecular Weight | 174.18 g/mol |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks in the aromatic region corresponding to the pyridine rings. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single peak corresponding to the fluorine atom on the pyridine ring. |
| Mass Spectrometry (ESI) | m/z = 175.06 [M+H]⁺ |
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 6-Fluoro-2,3'-bipyridine Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and experimental protocols for the characterization of coordination compounds based on the 6-Fluoro-2,3'-bipyridine ligand. Due to a scarcity of published research specifically on the coordination chemistry of this compound, the following protocols and data are based on established methodologies for closely related fluoro-bipyridine analogues, such as 2',6'-difluoro-2,3'-bipyridine. These notes are intended to serve as a comprehensive guide for researchers venturing into the synthesis and characterization of this novel class of compounds.
Application Notes
Coordination compounds of functionalized bipyridines are of significant interest across various fields of chemistry and materials science. The introduction of a fluorine atom onto the bipyridine scaffold, as in this compound, is expected to modulate the electronic properties of the ligand and, consequently, the photophysical and electrochemical characteristics of its metal complexes.
1.1. Organic Light-Emitting Diodes (OLEDs)
Transition metal complexes with bipyridine-type ligands, particularly those of Iridium(III) and Platinum(II), are renowned for their application as phosphorescent emitters in OLEDs. The fluorine substituent in this compound can enhance the performance of these emitters in several ways:
-
Increased Triplet Energy: Fluorination can increase the triplet energy of the ligand, which is crucial for achieving blue emission in phosphorescent OLEDs.[1][2]
-
Improved Volatility and Stability: The presence of fluorine can enhance the thermal stability and volatility of the complex, which is beneficial for fabrication of OLED devices via vacuum deposition.
-
Fine-tuning of Emission Wavelengths: The electron-withdrawing nature of fluorine can be used to tune the emission color of the complex.
1.2. Photocatalysis
Ruthenium(II) and Iridium(III) bipyridine complexes are well-known photosensitizers in a variety of catalytic reactions, including CO₂ reduction and water splitting. The this compound ligand can be employed to develop novel photocatalysts with tailored properties:
-
Modified Redox Potentials: The fluorine atom can alter the redox potentials of the resulting complex, which can be advantageous for specific catalytic transformations.
-
Enhanced Photostability: Fluoro-substituted ligands may lead to more photochemically robust catalysts.
1.3. Drug Development and Biological Imaging
Metal complexes are increasingly being investigated as therapeutic and diagnostic agents. Ruthenium(II) and Platinum(II) complexes, in particular, have shown promise as anticancer agents.[3] The incorporation of this compound could offer:
-
Modulation of Biological Activity: The fluorine atom can influence the lipophilicity and cellular uptake of the complex, potentially leading to enhanced cytotoxic activity against cancer cell lines.[4]
-
Probes for Bioimaging: The luminescent properties of these complexes could be harnessed for applications in cellular imaging.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound coordination compounds, adapted from literature on analogous complexes.[1][2]
2.1. General Synthesis of a Platinum(II) Complex with this compound
This protocol describes a general route for the synthesis of a cyclometalated Platinum(II) complex.
-
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2-ethoxyethanol
-
Water, degassed
-
Nitrogen gas
-
Standard Schlenk line equipment
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound (2 equivalents) and K₂[PtCl₄] (1 equivalent) in a 2:1 mixture of 2-ethoxyethanol and water.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add water to precipitate the crude product.
-
Filter the precipitate and wash with water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/hexane).
-
Collect the desired fraction and remove the solvent under reduced pressure to yield the purified complex.
-
2.2. Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the structure and purity of the complex. Coordination to a metal center will cause significant shifts in the proton resonances of the ligand.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
¹³C NMR: To further confirm the carbon framework of the complex.
-
-
Mass Spectrometry (MS):
-
Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) should be used to determine the molecular weight of the complex and confirm its composition.
-
-
Elemental Analysis:
-
To determine the elemental composition (C, H, N) of the complex and support its proposed formula.
-
-
UV-Visible Absorption and Photoluminescence Spectroscopy:
-
To investigate the photophysical properties of the complex. The absorption spectrum will show ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. The emission spectrum will provide information on the color and efficiency of its luminescence.
-
-
X-ray Crystallography:
-
To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry around the metal center.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Representative Spectroscopic and Photophysical Data for a Hypothetical [Pt(6-F-bpy)Cl] Complex
| Parameter | Expected Value/Range | Technique |
| ¹H NMR | ||
| Chemical Shifts (δ, ppm) | 7.0 - 10.0 | NMR Spectroscopy |
| ¹⁹F NMR | ||
| Chemical Shift (δ, ppm) | -110 to -140 | NMR Spectroscopy |
| UV-Vis Absorption | ||
| λmax, LC (nm) | 280 - 350 | UV-Vis Spectroscopy |
| λmax, MLCT (nm) | 380 - 450 | UV-Vis Spectroscopy |
| Photoluminescence | ||
| λem (nm) | 450 - 550 | PL Spectroscopy |
| Quantum Yield (Φ) | 0.1 - 0.5 | Integrating Sphere |
| Lifetime (τ, µs) | 1 - 10 | Time-Resolved PL |
Table 2: Representative Crystallographic Data for a Hypothetical Platinum(II) Complex
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Pt-N bond length (Å) | 2.0 - 2.1 |
| Pt-C bond length (Å) | 1.9 - 2.0 |
Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow for synthesis, purification, and characterization.
Diagram 2: Potential Application in an OLED Device
Caption: Structure of a multilayer OLED with the complex as an emitter.
Diagram 3: Logical Flow for Drug Development Screening
Caption: Logical workflow for preclinical screening of coordination compounds.
References
- 1. Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)phenyl-κC 1]platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the biological activity of photoactive bipyridyl-Ru(II) complexes containing 1,3,5-triaza-7-phosphaadamantane (PTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-2,3'-bipyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 6-Fluoro-2,3'-bipyridine in materials science, with a focus on its role in the development of advanced materials for electronic and optoelectronic devices. This document details a proposed synthetic protocol, summarizes key performance data of closely related compounds, and outlines general experimental workflows.
Introduction
This compound is a fluorinated heterocyclic compound that holds significant promise as a ligand in the design of functional materials. The introduction of a fluorine atom onto the bipyridine framework can modulate the electronic properties, stability, and intermolecular interactions of the resulting metal complexes and organic materials. These modifications are highly desirable in the development of materials for Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and other advanced applications. The strategic placement of the fluorine atom at the 6-position of one pyridine ring is expected to influence the ligand's electron-accepting properties and the energy levels of its metal complexes.
Synthesis of this compound
A common and effective method for the synthesis of asymmetrically substituted bipyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Below is a proposed protocol for the synthesis of this compound from commercially available starting materials.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-6-fluoropyridine
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromo-6-fluoropyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%) in a minimal amount of anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
// Nodes Start [label="Starting Materials\n(2-Bromo-6-fluoropyridine, 3-Pyridylboronic acid)"]; Reaction [label="Suzuki-Miyaura Coupling\n(Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O)"]; Workup [label="Aqueous Work-up\n(Ethyl acetate, Water, Brine)"]; Purification [label="Purification\n(Column Chromatography)"]; Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Reaction Setup"]; Reaction -> Workup [label="Extraction"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Pure Product"]; } dot Caption: Synthetic workflow for this compound.
Applications in Organic Light-Emitting Diodes (OLEDs)
Performance of Iridium(III) Complexes with 2',6'-Difluoro-2,3'-bipyridine Ligands in OLEDs
The following table summarizes the photophysical properties and OLED device performance of iridium(III) complexes containing the 2',6'-difluoro-2,3'-bipyridine ligand. This data serves as a strong indicator of the potential of this compound in similar applications.
| Complex | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| Ir(dfpbpy)(pypz) | 440 | 0.87 | 7.0 | 4.14 | (0.159, 0.185) | [2] |
| Ir(dfpbpy)(fppz) | 442 | 0.77 | - | - | - | [2] |
| Ir(dfpbpy)(t-pypz) | 438 | 0.82 | - | - | - | [2] |
| FK306 | 454 | 0.78 | >17 | >30 | (0.16, 0.25) | [3] |
Note: The data presented is for iridium(III) complexes with 2',6'-difluoro-2,3'-bipyridine ligands, as specific data for this compound is not available in the cited literature.
Experimental Protocol: Fabrication of a Phosphorescent OLED
This protocol outlines a general procedure for the fabrication of a multilayer phosphorescent OLED using a fluorinated bipyridine-based iridium(III) complex as the dopant in the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-injection layer (HIL) material (e.g., HATCN)
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (EML) (e.g., mCP)
-
Iridium(III) complex with this compound ligand (dopant)
-
Electron-transporting layer (ETL) material (e.g., B3PyPB)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
Deposit the HIL (e.g., 10 nm of HATCN).
-
Deposit the HTL (e.g., 40 nm of TAPC).
-
Co-deposit the EML, consisting of the host material doped with the iridium(III) complex at a specific concentration (e.g., 10-20 wt%).
-
Deposit the ETL (e.g., 50 nm of B3PyPB).
-
-
Cathode Deposition: Subsequently, the EIL (e.g., 0.5 nm of LiF) and the Al cathode (e.g., 100 nm) are deposited by thermal evaporation.
-
Encapsulation: The fabricated device is encapsulated in a glove box under an inert atmosphere to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device efficiencies are measured using a programmable sourcemeter and a spectroradiometer.
// Nodes Substrate [label="ITO Substrate Cleaning"]; HIL [label="Hole-Injection Layer (HIL)\nDeposition"]; HTL [label="Hole-Transporting Layer (HTL)\nDeposition"]; EML [label="Emissive Layer (EML)\nCo-deposition (Host + Dopant)"]; ETL [label="Electron-Transporting Layer (ETL)\nDeposition"]; Cathode [label="Cathode Deposition\n(LiF/Al)"]; Encapsulation [label="Device Encapsulation"]; Characterization [label="Device Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Substrate -> HIL; HIL -> HTL; HTL -> EML; EML -> ETL; ETL -> Cathode; Cathode -> Encapsulation; Encapsulation -> Characterization; } dot Caption: General workflow for OLED fabrication.
Applications in Dye-Sensitized Solar Cells (DSSCs)
Fluorinated bipyridine ligands can also be employed in sensitizer dyes for DSSCs. The electron-withdrawing nature of the fluorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the dye, which can be beneficial for electron injection into the semiconductor's conduction band (e.g., TiO₂). Additionally, fluorination can enhance the stability and hydrophobicity of the sensitizer, potentially leading to improved device longevity.
While specific performance data for DSSCs utilizing this compound is not available, the general principle involves incorporating this ligand into ruthenium(II) or other metal-based sensitizers. The performance of such a DSSC would be evaluated based on parameters like short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). The introduction of fluorine is anticipated to positively influence these parameters.[4]
Logical Relationship in DSSC Operation
// Nodes Photon [label="Photon Absorption", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dye_Excitation [label="Dye Excitation\n(S -> S)"]; Electron_Injection [label="Electron Injection\n(Dye -> TiO₂)"]; Dye_Regeneration [label="Dye Regeneration\n(I⁻ -> Dye⁺)"]; Electrolyte_Regeneration [label="Electrolyte Regeneration\n(e⁻ -> I₃⁻)"]; External_Circuit [label="External Circuit", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Photon -> Dye_Excitation; Dye_Excitation -> Electron_Injection; Electron_Injection -> External_Circuit; Dye_Excitation -> Dye_Regeneration; Dye_Regeneration -> Electrolyte_Regeneration; External_Circuit -> Electrolyte_Regeneration; } dot Caption: Key steps in DSSC operation.
Conclusion
This compound represents a promising building block for the development of advanced materials in materials science. Its synthesis can be achieved through established cross-coupling methodologies. Based on the performance of closely related fluorinated bipyridine ligands, it is anticipated that metal complexes of this compound will exhibit favorable photophysical properties for applications in high-efficiency OLEDs, particularly for blue emission. Furthermore, its incorporation into sensitizer dyes for DSSCs may lead to enhanced device performance and stability. The provided protocols and data serve as a foundation for researchers to explore the full potential of this versatile fluorinated ligand in various material science applications.
References
- 1. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-performance pure blue phosphorescent OLED using a novel bis-heteroleptic iridium(iii) complex with fluorinated bipyridyl ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2,3'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoro-2,3'-bipyridine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with an organic halide. For the synthesis of this compound, the two primary routes are:
-
Route A: Coupling of 2-bromo-6-fluoropyridine with pyridine-3-boronic acid.
-
Route B: Coupling of 3-bromopyridine with a 6-fluoro-2-pyridylboronic acid derivative.
Other cross-coupling reactions such as Negishi and Stille couplings can also be employed, though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and ready availability of the boronic acid reagents.[1]
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction to synthesize this compound. What are the initial troubleshooting steps?
A2: Low yields in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Moisture can lead to protodeboronation of the boronic acid, a common side reaction.[2] Solvents should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient pyridines, bulky and electron-rich phosphine ligands such as SPhos or RuPhos can be beneficial.[3] A common starting point is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable ligand.
-
Base Selection: The base is crucial for the activation of the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield, and empirical screening may be necessary.[4]
-
Reaction Temperature: Ensure the reaction is heated to an adequate temperature, typically between 80-120 °C for Suzuki couplings. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5]
Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?
A3: The primary side products in the Suzuki-Miyaura synthesis of this compound are typically:
-
Homocoupling Products: Dimerization of the starting materials can lead to the formation of 2,2'-difluoro-6,6'-bipyridine and 3,3'-bipyridine. This is often exacerbated by the presence of oxygen.[6] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) is crucial for minimizing homocoupling.
-
Protodeboronation Product: The boronic acid can be converted back to its corresponding pyridine (e.g., pyridine from pyridine-3-boronic acid). This is a common issue with heteroarylboronic acids, especially 2-pyridylboronic acids, which are known for their instability. Using a more stable boronate ester, such as a pinacol ester, can mitigate this problem.[4] Running the reaction under strictly anhydrous conditions can also help.
Q4: I am having difficulty purifying the final this compound product. What are the recommended purification methods?
A4: Purification of bipyridine derivatives often involves a combination of techniques:
-
Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove the inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent like ethyl acetate, followed by washing with water and brine.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and side products. A gradient elution with a solvent system such as hexanes and ethyl acetate is commonly used.[7][8]
-
Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity. Common solvents for the recrystallization of bipyridines include ethanol, hexanes, or mixtures thereof.[2][9]
Data Presentation
The following tables summarize typical reagents and reaction conditions for the Suzuki-Miyaura synthesis of this compound. Please note that yields can vary significantly based on the specific conditions and scale of the reaction.
Table 1: Key Reagents for Suzuki-Miyaura Synthesis of this compound
| Reagent Role | Example Reagent | CAS Number | Key Considerations |
| Aryl Halide | 2-Bromo-6-fluoropyridine | 144100-07-2 | Ensure high purity. |
| Boronic Acid | Pyridine-3-boronic acid | 1692-25-7 | Prone to protodeboronation; consider using the pinacol ester. |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Air-sensitive; handle under an inert atmosphere. |
| Base | Potassium Carbonate (K₂CO₃) | 584-08-7 | Must be anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane/Water | 123-91-1 / 7732-18-5 | Degas thoroughly before use. |
Table 2: Comparison of Reaction Conditions and Reported Yields for Similar Bipyridine Syntheses
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 60-85[2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 100 | 16-24 | 70-90[4] |
| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | 90-110 | 8-24 | 65-88[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
2-Bromo-6-fluoropyridine (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-6-fluoropyridine, pyridine-3-boronic acid, and anhydrous potassium carbonate.
-
Seal the flask, then evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification of this compound by Recrystallization
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, hexane, or a mixture of the two are often suitable for bipyridines.[2]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a pad of celite.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Optimizing Catalytic Activity of 6-Fluoro-2,3'-bipyridine Metal Complexes
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the catalytic activity of 6-Fluoro-2,3'-bipyridine metal complexes. The following information is structured to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during catalytic reactions using this compound metal complexes, offering systematic approaches to problem-solving.
Q1: My cross-coupling reaction is showing low or no conversion to the desired product. What are the initial troubleshooting steps?
A1: Low or no conversion is a common issue in cross-coupling reactions. A systematic check of your reaction setup and reagents is the first step.
-
Reagent and Solvent Quality: Ensure all reagents, especially the organometallic partner (e.g., boronic acid), are pure and that your solvents are anhydrous and thoroughly degassed. Oxygen can deactivate palladium catalysts.[1]
-
Catalyst Integrity: Verify the activity of your palladium precursor. If using a Pd(II) source like Pd(OAc)₂, ensure that the in situ reduction to the active Pd(0) species is efficient. Consider using a pre-formed Pd(0) catalyst if you suspect issues with the reduction step.[2]
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to air.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.[3]
-
Base Selection: The choice and quality of the base are critical. The base's strength and solubility can significantly impact the reaction rate. Common bases for Suzuki-Miyaura reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄, often used as aqueous solutions.[1]
Q2: I am observing significant formation of side products, such as homocoupling of my starting materials. How can I minimize this?
A2: Homocoupling is a frequent side reaction that reduces the yield of the desired cross-coupled product.
-
Oxygen Contamination: The presence of oxygen is a known promoter of homocoupling, particularly of boronic acids in Suzuki-Miyaura reactions.[4] Rigorous degassing of solvents and maintaining a strictly inert atmosphere is crucial.
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try lowering the reaction temperature and extending the reaction time.
-
Catalyst and Ligand Concentration: In some cases, adjusting the palladium to ligand ratio can influence the relative rates of cross-coupling versus homocoupling.
Q3: My catalyst appears to be deactivating during the reaction, leading to a stalled conversion. What are the common causes and solutions?
A3: Catalyst deactivation is a significant challenge, often indicated by a color change of the reaction mixture to black, which signals the formation of inactive palladium black.
-
Product Inhibition: Bipyridine products can strongly coordinate to the palladium center, leading to catalyst inhibition.[5] While this is a known issue for bipyridine ligands, the specific impact of the this compound product is not extensively documented. If product inhibition is suspected, consider a higher catalyst loading or a slow addition of the limiting reagent.
-
Ligand Dissociation: At elevated temperatures, the this compound ligand may dissociate from the metal center, leading to the formation of unstable and inactive palladium species that can precipitate as palladium black. Using a slight excess of the ligand might help to suppress this dissociation.
-
Influence of the Fluoro Group: The electron-withdrawing nature of the fluorine atom on the bipyridine ligand can affect the electronic properties of the metal center. This can influence the stability of the catalytic intermediates and potentially the rate of deactivation pathways.
Q4: How does the 6-fluoro substituent on the 2,3'-bipyridine ligand affect the catalytic activity?
A4: While specific studies on this compound are limited, the introduction of a fluorine atom can have several effects based on general principles:
-
Electronic Effects: Fluorine is a highly electronegative atom, and its presence will withdraw electron density from the pyridine ring. This can make the metal center more electrophilic, which may enhance its reactivity in certain steps of the catalytic cycle, such as oxidative addition.
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Steric Effects: A fluoro group at the 6-position is adjacent to one of the coordinating nitrogen atoms. This can introduce steric hindrance that may influence the geometry of the complex and the accessibility of the metal center to the substrates. This steric influence can be beneficial in promoting reductive elimination.
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Catalyst Stability: The electronic and steric changes induced by the fluoro group can also impact the overall stability of the metal complex, potentially affecting its lifetime and turnover number.
Data Presentation
Due to the limited availability of specific quantitative data for this compound metal complexes in the public domain, the following tables provide a generalized overview of how reaction parameters can be varied for optimization, based on common findings for Suzuki-Miyaura cross-coupling reactions with bipyridine and related ligands.
Table 1: Effect of Reaction Parameters on a Generic Suzuki-Miyaura Cross-Coupling
| Parameter | Variation | Expected Outcome | Rationale |
| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | Increased conversion with higher loading, but diminishing returns. | Compensates for catalyst deactivation. |
| Ligand:Metal Ratio | 1:1, 1.2:1, 1.5:1 | Higher ratios may improve catalyst stability and prevent decomposition. | Excess ligand can prevent aggregation into palladium black. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings. | Stronger, more soluble bases can accelerate transmetalation.[1] |
| Solvent | Toluene, Dioxane, THF/H₂O | Solvent choice affects solubility and reaction rate. Aprotic polar solvents are common. | The addition of water can be crucial for dissolving inorganic bases.[1] |
| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures generally increase reaction rates. | May also increase the rate of side reactions and catalyst decomposition. |
Experimental Protocols
The following are generalized experimental protocols. Note: These should be optimized for specific substrates and reaction scales.
Protocol 1: Synthesis of this compound Ligand (via Suzuki-Miyaura Coupling)
This protocol is a general procedure for the synthesis of the ligand itself.
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Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-fluoropyridine (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), via syringe.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the this compound ligand.
Protocol 2: General Procedure for the Synthesis of a this compound Metal Complex (e.g., with PdCl₂)
This protocol is adapted from general procedures for the synthesis of bipyridine metal complexes.[6]
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Solution Preparation: In separate flasks, dissolve the this compound ligand (2.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) and the metal salt (e.g., PdCl₂ or Pd(CH₃CN)₂Cl₂, 1.0 equiv.) in the same or a miscible solvent.
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Complexation: Slowly add the ligand solution to the stirring metal salt solution at room temperature. A precipitate may form immediately or upon stirring.
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Reaction Time: Stir the mixture at room temperature for 1-2 hours to ensure complete complexation.
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Isolation: Collect the resulting solid by vacuum filtration, washing with a small amount of the solvent followed by a non-polar solvent like diethyl ether to aid in drying.
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Purification (Optional): If necessary, the complex can be recrystallized from a suitable solvent system (e.g., by slow evaporation or vapor diffusion) to obtain analytically pure crystals.
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Characterization: Characterize the synthesized complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 3: General Procedure for a Catalytic Cross-Coupling Reaction
This protocol outlines a general setup for a Suzuki-Miyaura cross-coupling reaction using a pre-formed or in-situ generated this compound metal complex.[3]
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Reaction Setup: To an oven-dried, resealable Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the this compound ligand (1-5 mol%, typically in a 1:1 or 1:1.2 ratio with the palladium source).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) via syringe.[3]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring the progress by TLC or GC-MS.[3]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sulfate, and concentrate. Purify the crude product by flash column chromatography.[3]
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to optimizing the catalytic activity of this compound metal complexes.
Caption: Experimental workflow for synthesis and catalytic screening.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Simplified catalytic cycle with potential failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
preventing side reactions in the synthesis of 6-Fluoro-2,3'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 6-Fluoro-2,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary challenges?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed coupling of a halopyridine (such as 2-bromo-6-fluoropyridine) with a pyridylboronic acid (like 3-pyridylboronic acid). While effective, the main challenges include the potential for side reactions that lower the yield and complicate purification. Key side reactions to be aware of are the homocoupling of the boronic acid and protodeboronation.
Q2: What are the major side products I should expect in my crude this compound product?
A2: During the synthesis of this compound via Suzuki-Miyaura coupling, you can anticipate the formation of several impurities:
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Homocoupling Products: Dimerization of the starting materials is a common side reaction, leading to the formation of 6,6'-difluoro-2,2'-bipyridine (from the coupling of two 2-bromo-6-fluoropyridine molecules) and 3,3'-bipyridine (from the coupling of two 3-pyridylboronic acid molecules).
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Protodeboronation Product: The 3-pyridylboronic acid can be converted back to pyridine. This is a common issue with heteroarylboronic acids.
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Unreacted Starting Materials: Residual 2-bromo-6-fluoropyridine and 3-pyridylboronic acid may be present in the crude product.
Q3: How does the fluorine substituent on the pyridine ring affect the Suzuki-Miyaura coupling reaction?
A3: The electron-withdrawing nature of the fluorine atom at the 6-position of the pyridine ring can influence the reactivity of the 2-bromo-6-fluoropyridine. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle. However, the overall electronic properties of the substrate are important, and the interplay of these effects will determine the optimal reaction conditions. The fluorine substituent can also impact the stability and reactivity of the corresponding boronic acid if used as the coupling partner. Fluorinated pyridine boronic acids can be more susceptible to protodeboronation.
Q4: Is it necessary to use an inert atmosphere for the Suzuki-Miyaura coupling reaction?
A4: Yes, it is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., Argon or Nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, which would lead to low yields or complete reaction failure. The presence of oxygen can also promote the undesirable homocoupling of the boronic acid. Therefore, proper degassing of solvents and reagents before adding the catalyst is a critical step for a successful reaction.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
A low or non-existent yield of the desired product is a common issue. Several factors can contribute to this problem. The following workflow provides a systematic approach to troubleshooting.
Technical Support Center: Purification of 6-Fluoro-2,3'-bipyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Fluoro-2,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often achieved through a Suzuki-Miyaura cross-coupling reaction, can lead to several common impurities. These include:
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Homocoupling products: Dimerization of the starting materials can result in the formation of 2,2'-difluoro-3,3'-bipyridine and 2,2'-bipyridine or 3,3'-bipyridine, depending on the reactants used.
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Protodeboronation product: The boronic acid or ester starting material can be converted back to its corresponding pyridine, which is a frequent side reaction with heteroarylboronic acids.
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Unreacted starting materials: Residual amounts of the initial halopyridine (e.g., 2-bromo-6-fluoropyridine) and the pyridylboronic acid or ester may remain in the crude product.
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Catalyst and ligand residues: If a palladium catalyst with phosphine ligands (e.g., Pd(PPh₃)₄) is used, impurities derived from these ligands can be present in the final product.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A common mobile phase for fluorinated bipyridines is a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate. The polarity can be adjusted to achieve good separation of the desired product from its impurities. Visualization can be done under a UV lamp.
Q3: My this compound is streaking on the silica gel column. What is the cause and how can I fix it?
A3: Streaking of basic compounds like bipyridines on acidic silica gel is a common problem due to strong interactions between the nitrogen atoms of the bipyridine and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent. This will neutralize the acidic sites on the silica gel and result in sharper, more defined bands.
Q4: I am having trouble getting my this compound to crystallize. What should I do?
A4: Difficulty in crystallization can be due to several factors, including high solubility in the chosen solvent or the presence of impurities that inhibit crystal formation. If the compound "oils out," it may be due to the solution being too saturated or the cooling process being too rapid. Try adding a small amount of additional hot solvent to dissolve the oil and then allow it to cool more slowly. If no crystals form, the solution may not be saturated enough; in this case, you can try to evaporate some of the solvent. Seeding the solution with a tiny crystal of the pure compound, if available, can also induce crystallization. Experimenting with different solvent systems, such as a two-solvent system (one in which the compound is soluble and one in which it is less soluble), is also recommended.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to find the optimal separation. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity. |
| Streaking/Tailing of the Product Band | Strong interaction of the basic bipyridine with acidic silica gel. | Add 0.5-2% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. |
| Product is not Eluting from the Column | The compound may be too polar for the chosen eluent system. | Switch to a more polar solvent system, such as dichloromethane/methanol. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling process is too rapid. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Using a scratch on the inside of the flask with a glass rod can also help initiate crystallization. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again. Alternatively, use a two-solvent system where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent). Add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Low Recovery of Purified Product | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in Crystals | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Data Presentation
Table 1: TLC and Column Chromatography Parameters for this compound Purification
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for moderately polar organic compounds. |
| Mobile Phase (TLC) | Hexanes:Ethyl Acetate (9:1 to 7:3 v/v) | Good starting point for assessing polarity and separation. |
| Mobile Phase (Column) | Gradient elution from Hexanes:Ethyl Acetate (95:5) to (80:20) | Allows for the separation of less polar impurities first, followed by the elution of the more polar product. |
| Basic Modifier | 0.5-2% Triethylamine in eluent | Prevents streaking of the basic bipyridine on the acidic silica gel. |
| Expected Product Rf | ~0.3 in Hexanes:Ethyl Acetate (8:2) | An Rf in this range typically provides good separation on a column. |
Table 2: Suggested Recrystallization Solvents for this compound
| Solvent System | Solubility Profile | Expected Outcome |
| Ethanol/Water | Soluble in hot ethanol, less soluble in cold ethanol. Water acts as an anti-solvent. | Good for removing non-polar impurities. May require careful addition of water to induce crystallization. |
| Hexanes/Ethyl Acetate | Soluble in hot ethyl acetate, insoluble in hexanes. | Effective for removing more polar impurities. Dissolve in minimal hot ethyl acetate and add hexanes dropwise until cloudy. |
| Toluene | Moderately soluble in hot toluene, sparingly soluble at room temperature. | Can be effective if impurities have very different solubilities in toluene. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude this compound in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) to determine a suitable eluent system that gives the product an Rf value of approximately 0.3.
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Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved crude product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting the column with the initial non-polar mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization (Two-Solvent System)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Induce Crystallization: To the hot solution, add a second solvent in which the product is insoluble (an anti-solvent, e.g., hexanes) dropwise until the solution becomes persistently cloudy.
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Crystal Formation: Add a drop or two of the first solvent (ethyl acetate) until the solution becomes clear again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-2,3'-bipyridine Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and complex formation of 6-Fluoro-2,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a fluorinated pyridine derivative (e.g., 2-bromo-6-fluoropyridine) with a pyridine boronic acid or ester (e.g., 3-pyridylboronic acid).
Q2: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. What are the likely causes and how can I minimize them?
A2: Homocoupling of the boronic acid reagent is a common side reaction. This can be caused by the presence of oxygen, which promotes this undesired reaction. To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction. Additionally, the choice of palladium catalyst and ligand can influence the reaction pathway; using bulky, electron-rich phosphine ligands can favor the desired cross-coupling.[1]
Q3: My complex formation reaction is not going to completion. What are some initial troubleshooting steps?
A3: Incomplete complex formation can be due to several factors. First, verify the purity of your this compound ligand, as impurities can inhibit the reaction. Ensure the stoichiometry of the metal precursor and ligand is correct; sometimes, a slight excess of the ligand can drive the reaction to completion. The reaction temperature and time are also critical parameters to optimize. Some complexation reactions may require elevated temperatures and prolonged reaction times to achieve full conversion.
Q4: I am having difficulty crystallizing my final this compound metal complex. What techniques can I try?
A4: If direct crystallization from the reaction mixture is unsuccessful, several techniques can be employed. These include slow evaporation of the solvent, vapor diffusion of a non-solvent into a solution of your complex, or layering a solution of a non-solvent on top of a solution of your product. Experimenting with a variety of solvent and non-solvent systems is often necessary to find the optimal conditions for crystal growth.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound via Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure the purity of the halo-pyridine and the boronic acid/ester. Impurities can poison the catalyst. |
| Inefficient Catalyst System | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands. The choice of ligand is often critical for successful coupling with heteroaromatics.[2] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and choice of base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄). The base plays a crucial role in the catalytic cycle. |
| Product Inhibition | The bipyridine product can sometimes coordinate to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a catalyst system less prone to product inhibition may be necessary.[2][3] |
| Deborylation of the Boronic Acid | Pyridine boronic acids can be prone to decomposition. Consider using a more stable boronate ester (e.g., pinacol ester) or ensure the reaction is run under anhydrous conditions until the addition of the aqueous base. |
Issue 2: Incomplete Complex Formation
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the ligand and the metal salt. A slight excess of the bipyridine ligand may be beneficial. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Solvent Effects | The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Screen different solvents or solvent mixtures. |
| Decomposition of Reactants or Product | The metal complex or the ligand may be unstable under the reaction conditions. Consider running the reaction at a lower temperature or under an inert atmosphere if sensitivity to air or heat is suspected. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a general guideline for the synthesis of this compound. Optimization of specific parameters may be necessary.
Materials:
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2-Bromo-6-fluoropyridine (1.0 eq)
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3-Pyridylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, 2.0 eq)
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Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a flame-dried Schlenk flask, add 2-bromo-6-fluoropyridine, 3-pyridylboronic acid, and the base.
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Seal the flask, then evacuate and backfill with an inert gas three times.
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Add the degassed solvent mixture via syringe.
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Add the palladium catalyst under a positive flow of inert gas.
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Heat the reaction mixture to 80-100 °C and stir vigorously.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Metal Complex Formation
This protocol outlines a general procedure for the formation of a this compound complex.
Materials:
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This compound (1.0 - 2.2 eq)
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Metal salt (e.g., PdCl₂, Cu(OAc)₂, NiCl₂·6H₂O) (1.0 eq)
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Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)
Procedure:
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Dissolve the this compound ligand in the chosen solvent in a round-bottom flask.
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In a separate flask, dissolve the metal salt in the same or a miscible solvent.
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Slowly add the metal salt solution to the ligand solution with stirring.
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The reaction may proceed at room temperature or require heating. Monitor the reaction for the formation of a precipitate or a color change.
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Stir the reaction mixture for a specified time (can range from a few hours to overnight).
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If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the complex may be isolated by slow evaporation of the solvent or by the addition of a non-solvent to induce precipitation.
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The crude complex can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bipyridine Synthesis via Suzuki Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 50-65 | [2][3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | >90 (initial) | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 | Inferred from general literature |
Table 2: Representative Conditions for Bipyridine Complex Formation
| Metal Precursor | Ligand Stoichiometry (Ligand:Metal) | Solvent | Temperature | Product | Reference |
| Ag(CF₃SO₃) | 2:1 | THF/MeOH | Room Temp | [Ag(6-F-2,3'-bipy)₂(CF₃SO₃)] | [5] (analogous ligand) |
| CuCl₂ | 1:1 | Methanol | Room Temp | [Cu(bipy)Cl₂] | Inferred from general literature |
| NiCl₂·6H₂O | 3:1 | Aqueous | Room Temp | [Ni(bipy)₃]Cl₂ | [6] (analogous ligand) |
| [Pd(bpy)Cl₂] | 1:1 | Acetonitrile | 60 °C | --INVALID-LINK--₂ | [7] (analogous ligand) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (2,2′-Bipyridine-κ2N,N′)(4,4′-dimethoxy-2,2′-bipyridine-κ2N,N′)palladium(II) bis(trifluoromethanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the performance of 6-Fluoro-2,3'-bipyridine-based OLEDs
Welcome to the technical support center for researchers and scientists working with 6-Fluoro-2,3'-bipyridine and its derivatives in Organic Light-Emitting Diodes (OLEDs). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize device performance.
Materials incorporating the this compound moiety are often utilized as electron-transporting materials (ETMs) or as host materials in the emissive layer (EML), particularly for blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters. The fluorine substitution can enhance electron mobility and stability, but its integration into a device requires careful optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Driving Voltage and Low Power Efficiency
Q1: My device exhibits a high turn-on voltage (>5 V) and poor power efficiency (lm/W). What are the likely causes and how can I fix this?
A1: High driving voltage is typically caused by large energy barriers for charge injection or poor charge transport within the device.
Possible Causes & Solutions:
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Poor Energy Level Alignment: A significant mismatch between the work function of the cathode and the LUMO (Lowest Unoccupied Molecular Orbital) of your bipyridine-based Electron Transport Layer (ETL) can impede electron injection.[1][2] Similarly, a mismatch between the HOMO (Highest Occupied Molecular Orbital) of the Hole Transport Layer (HTL) and the host material can hinder hole injection.
-
Imbalanced Charge Transport: The mobility of holes in the HTL might be significantly higher than the electron mobility in your bipyridine-based ETL or host, leading to charge accumulation at interfaces.[6]
-
Solution: Adjust the thickness of the transport layers.[4] Try reducing the HTL thickness or increasing the ETL thickness incrementally (e.g., in 10 nm steps) to achieve a more balanced charge flux.
-
-
Sub-optimal Layer Thickness: An ETL that is too thick can increase the overall device resistance.
-
Solution: Systematically vary the ETL thickness to find the optimal balance between effective electron transport and minimal resistive loss.[3] Start with a thickness of around 30-40 nm and test variations.
-
Issue 2: Low External Quantum Efficiency (EQE)
Q2: My device has a much lower EQE than expected for the emitter system I'm using. What factors could be limiting the efficiency?
A2: Low EQE can result from inefficient charge balance, exciton quenching, or poor light outcoupling.
Possible Causes & Solutions:
-
Charge Carrier Imbalance: An excess of either holes or electrons in the emissive layer can lead to recombination outside the desired zone and quenching by charge polarons.
-
Material Impurities: Impurities in the sublimed organic materials can act as charge traps or non-radiative recombination centers, quenching excitons.[3]
-
Solution: Ensure all materials, especially the bipyridine derivative and the emitter, are purified to sublimation grade (>99.5%). Run temperature gradient sublimation to purify your materials before deposition.
-
-
Aggregation-Caused Quenching: If using the bipyridine material as a host, high doping concentrations of the emitter can lead to aggregation, which often quenches luminescence.
-
Solution: Optimize the doping concentration of the emitter in the host. Fabricate a series of devices with concentrations ranging from 1% to 20% to find the optimal value that maximizes efficiency without causing significant roll-off.[8]
-
Issue 3: Rapid Efficiency Roll-Off at High Brightness
Q3: The device efficiency is reasonable at low brightness but drops sharply as I increase the current density. How can I mitigate this efficiency roll-off?
A3: Efficiency roll-off at high current densities is primarily caused by exciton annihilation processes, such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA).[9]
Possible Causes & Solutions:
-
Narrow Recombination Zone: A very thin recombination zone leads to a high density of excitons, increasing the probability of annihilation events.
-
Solution 1 (Mixed Host): Employ a mixed-host architecture. By blending your bipyridine-based material (which may have good electron transport) with a hole-transporting material, you can broaden the recombination zone within the EML.
-
Solution 2 (Graded Doping): Implement a graded doping profile for the emitter within the host layer, which can help to distribute the recombination zone more broadly.
-
-
Exciton-Polaron Quenching: An imbalance of charges leads to an accumulation of polarons (trapped charges) that can quench triplet excitons.[9]
-
Solution: Improve charge balance by adjusting the transport layer thicknesses or by using materials with more matched charge mobilities.[6]
-
Issue 4: Poor Operational Lifetime and Stability
Q4: My device degrades quickly under continuous operation. What are the common degradation pathways and how can I improve stability?
A4: Device degradation is a complex issue involving material instability, morphological changes, and interfacial breakdown.[10][11]
Possible Causes & Solutions:
-
Material Electrochemical Instability: The this compound derivative itself might degrade under electrical stress, forming non-emissive species or charge traps.[3]
-
Solution: Use cyclic voltammetry to assess the electrochemical stability of your material. Materials with reversible redox cycles tend to be more stable. Also, ensure the material has a high glass transition temperature (Tg > 150 °C) for better morphological stability.[12]
-
-
Interfacial Degradation: Accumulation of charges at the interfaces between organic layers can lead to localized chemical reactions and degradation.[9]
-
Solution: Introduce interlayers to smooth the energy transition and reduce charge buildup. Ensure pristine interfaces by maintaining a high vacuum (<10⁻⁶ Torr) during fabrication.
-
-
Environmental Factors: Exposure to ambient oxygen and moisture during or after fabrication can accelerate degradation.[13]
-
Solution: Handle substrates and load the deposition chamber in an inert atmosphere (e.g., a nitrogen-filled glovebox). Encapsulate the finished device immediately after fabrication using UV-cured epoxy and a glass coverslip.
-
Data Presentation: Performance Optimization
The following tables summarize typical device performance metrics and show how targeted optimizations can lead to significant improvements.
Table 1: Effect of EIL and ETL Thickness on a Blue TADF OLED
Device Structure: ITO / HTL (40 nm) / Host:Emitter (30 nm) / ETL (x nm) / EIL (y nm) / Al (100 nm)
| Device ID | ETL Material | ETL Thickness (x) | EIL Material | EIL Thickness (y) | Turn-on Voltage (V) | Max EQE (%) | Max Power Efficiency (lm/W) |
| A (Baseline) | 6-F-BPy-Host | 40 nm | None | 0 nm | 5.8 | 12.5 | 15.2 |
| B (EIL Added) | 6-F-BPy-Host | 40 nm | LiF | 1 nm | 4.1 | 14.8 | 25.6 |
| C (Optimized ETL) | 6-F-BPy-Host | 60 nm | LiF | 1 nm | 3.9 | 17.2 | 30.1 |
This data illustrates that adding an EIL and optimizing the ETL thickness can significantly lower the driving voltage and improve efficiencies.[3][4]
Table 2: Effect of Doping Concentration on Efficiency Roll-off
Device Structure: ITO / HTL (40 nm) / 6-F-BPy-Host:Emitter (x%) (30 nm) / ETL (50 nm) / LiF (1 nm) / Al (100 nm)
| Device ID | Emitter Conc. (x) | EQE @ 100 cd/m² | EQE @ 1000 cd/m² | Roll-off (%) |
| D (Low Conc.) | 5% | 18.1% | 17.5% | 3.3% |
| E (Optimal Conc.) | 10% | 21.3% | 20.1% | 5.6% |
| F (High Conc.) | 20% | 19.5% | 16.2% | 16.9% |
This data shows that an optimal doping concentration maximizes peak efficiency while minimizing roll-off. High concentrations can lead to quenching and severe roll-off.[8]
Experimental Protocols
Protocol 1: OLED Fabrication by Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED in a high-vacuum thermal evaporation system.[14][15][16][17]
1. Substrate Preparation: a. Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropyl alcohol (15 minutes each).[14] c. Dry the substrates with a nitrogen gun. d. Treat the ITO surface with oxygen plasma for 5-10 minutes immediately before loading into the evaporation chamber to improve work function and remove organic residues.[14]
2. Chamber Pump-down: a. Mount the cleaned substrates onto a rotating holder in the main chamber. b. Load the purified organic materials and metals into separate thermal evaporation sources (crucibles). c. Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr.
3. Layer Deposition: a. Deposit the layers sequentially without breaking vacuum. The deposition rate and thickness should be monitored in-situ using a quartz crystal microbalance. b. Hole Injection Layer (HIL): e.g., HATCN, 5 nm at 0.1 Å/s. c. Hole Transport Layer (HTL): e.g., TAPC, 40 nm at 1.0 Å/s. d. Emissive Layer (EML): Co-evaporate the this compound-based host and the guest emitter from separate sources. The ratio of rates determines the doping concentration. (e.g., Host at 1.0 Å/s and Guest at 0.1 Å/s for 10% doping). Total thickness: 30 nm. e. Electron Transport Layer (ETL): Deposit the bipyridine material (if used as a dedicated ETL) or another suitable ETL like TPBi. Thickness: 40 nm at 1.0 Å/s.[6] f. Electron Injection Layer (EIL): e.g., LiF, 1 nm at 0.1 Å/s. g. Cathode: Deposit Aluminum (Al), 100 nm at 2.0-5.0 Å/s.
4. Encapsulation: a. Transfer the completed devices to an inert-atmosphere glovebox without exposure to air. b. Encapsulate the devices by applying a UV-curable epoxy and placing a glass coverslip over the active area. Cure under a UV lamp.
Protocol 2: Device Characterization
This protocol outlines the standard procedure for measuring the performance of the fabricated OLEDs.[18][19]
1. Equipment: a. Source measure unit (SMU). b. Photometer or spectroradiometer with an integrated sphere for absolute luminance and EQE measurements. c. Computer with control and data acquisition software.
2. Measurement Procedure (J-V-L Characteristics): a. Connect the SMU to the anode (ITO) and cathode (Al) of the OLED device. b. Place the device in front of the photometer's detector. c. Apply a voltage sweep, starting from 0 V and increasing in small increments (e.g., 0.1 V steps). d. At each voltage step, record the current flowing through the device and the corresponding luminance measured by the photometer. e. Convert current to current density (J) by dividing by the device's active area (e.g., 4 mm²). f. Plot J vs. Voltage (J-V) and Luminance vs. Voltage (L-V).[20][21]
3. Efficiency Calculations: a. Current Efficiency (cd/A): Calculate at each point by dividing the luminance (cd/m²) by the current density (A/m²). b. External Quantum Efficiency (EQE %): This is typically calculated by the spectroradiometer software, which integrates the electroluminescence spectrum and relates the total number of emitted photons to the number of injected electrons.[18] c. Power Efficiency (lm/W): Calculate by dividing the current efficiency by the operating voltage and multiplying by π. d. Plot EQE vs. Luminance and Current Efficiency vs. Luminance to analyze performance and roll-off.[20]
Visualizations
Logical & Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the external quantum efficiency and minimizing the efficiency roll-off in OLEDs: a study on the optimization of donor linkage and acceptor nitrogen atom positions in TADF emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Optimize Hyperfluorescent and TADF OLEDs by Reducing Excitonic Loss Channels — Fluxim [fluxim.com]
- 9. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researching.cn [researching.cn]
- 17. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 18. oldcitypublishing.com [oldcitypublishing.com]
- 19. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
dealing with moisture sensitivity in 6-Fluoro-2,3'-bipyridine reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for handling the moisture-sensitive nature of reactions involving 6-Fluoro-2,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound considered moisture-sensitive?
While this compound itself has moderate stability, its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) necessitates the use of reagents and catalysts that are highly sensitive to water. Moisture can lead to catalyst deactivation, decomposition of organometallic reagents, and hydrolysis of bases, resulting in low yields or complete reaction failure.
Q2: What are the common signs of moisture contamination in my reaction?
Key indicators of moisture contamination include:
-
Low or no product yield: This is the most common symptom.
-
Formation of side products: Hydrolysis of starting materials or reagents can lead to unintended byproducts. For instance, in Suzuki couplings, boronic acid decomposition can lead to protodeboronation, yielding a simple arene byproduct.
-
Inconsistent results: Reactions that work one day but fail the next often point to variations in moisture control.
-
Visual changes: The palladium catalyst may precipitate out of the solution (turn black or form "palladium black"), indicating catalyst death.
Q3: What are the primary sources of moisture in a typical reaction setup?
Moisture can be introduced from several sources:
-
Solvents: Solvents that have not been properly dried or have been stored incorrectly.
-
Reagents: Hygroscopic reagents, starting materials, or bases that have absorbed atmospheric moisture.
-
Glassware: Improperly dried glassware is a major contributor.
-
Atmosphere: Leaks in the inert gas setup can allow atmospheric moisture to enter the reaction vessel.
Troubleshooting Guide for Cross-Coupling Reactions
Problem: My Suzuki coupling reaction using this compound has failed or resulted in a very low yield.
Below is a systematic guide to troubleshoot the issue, focusing on moisture as a primary culprit.
Caption: Troubleshooting workflow for moisture-sensitive coupling reactions.
Data Presentation: Solvent Purity and Drying Agents
Proper solvent preparation is critical. The table below summarizes the maximum acceptable water content for common cross-coupling solvents and effective drying methods.
| Solvent | Typical Water Content (Undried, ppm) | Max Acceptable H₂O (ppm) for Reaction | Recommended Drying Agent(s) | Method |
| Dioxane | 200 - 500 | < 50 | 3Å Molecular Sieves, CaH₂ | Stand for 24-48h, then distill. |
| Toluene | 100 - 300 | < 50 | Na/Benzophenone, CaH₂ | Reflux until indicator color change, then distill. |
| THF | 200 - 500 | < 50 | Na/Benzophenone, 3Å Sieves | Reflux until indicator color change, then distill. |
| DMF | 500 - 2000 | < 100 | BaO, 3Å Molecular Sieves | Stand for 24h, then distill under reduced pressure.[1] |
| Acetonitrile | 300 - 1000 | < 50 | CaH₂, 4Å Molecular Sieves | Reflux over CaH₂, then distill.[1] |
Data are approximate and can vary by supplier and storage conditions.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Suzuki Coupling
This protocol outlines the rigorous steps required to set up a Suzuki coupling reaction with this compound under anhydrous and anaerobic conditions using a Schlenk line.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system
-
K₂CO₃ (anhydrous, finely powdered, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
Glassware Preparation:
-
Place a round-bottom flask (sized appropriately for the reaction volume) containing a magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight).
-
Assemble the flask while hot on a Schlenk line, immediately attaching a rubber septum.
-
Flame-dry the flask under high vacuum using a heat gun until all visible moisture is gone.[2][3] Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
-
Reagent Addition (Solid):
-
Quickly remove the septum and add the this compound, arylboronic acid, palladium catalyst, and anhydrous K₂CO₃ to the flask against a positive flow of inert gas.
-
Immediately reseal the flask with the septum.
-
-
Solvent Degassing & Addition:
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Stir the reaction mixture vigorously to ensure proper mixing.
-
Monitor the reaction progress using TLC or LC-MS by periodically taking small aliquots with a syringe.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Caption: Diagram of an inert atmosphere reaction setup using a Schlenk line.
Visualization of Moisture Contamination Pathways
Moisture can interfere at multiple points in the catalytic cycle of a cross-coupling reaction. The diagram below illustrates the key vulnerabilities.
Caption: Potential pathways for moisture to disrupt a Suzuki coupling reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated Bipyridine Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated bipyridines, in particular, are privileged structures used as ligands in catalysis and as core components of pharmaceuticals and functional materials. Understanding the reactivity of different fluorinated bipyridine isomers is crucial for designing efficient synthetic routes and for predicting the metabolic fate and potential interactions of these molecules.
This guide provides an objective comparison of the reactivity of various positional isomers of fluorinated 2,2'-bipyridine in the context of Nucleophilic Aromatic Substitution (SNAr), a key reaction for their functionalization. The comparison is supported by a combination of established mechanistic principles and computational data, offering a predictive framework for researchers.
The Mechanism and Electronic Effects in SNAr Reactions
Nucleophilic Aromatic Substitution on fluoro-heterocycles is a powerful tool for C-N, C-O, and C-S bond formation. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The first step, the attack of the nucleophile, is generally the rate-determining step.
The high electronegativity of the fluorine atom plays a dual role:
-
Activation: Fluorine's strong inductive electron-withdrawing effect (-I) deactivates the aromatic ring towards electrophilic attack but significantly activates it towards nucleophilic attack by lowering the energy of the electron-rich Meisenheimer intermediate.
-
Leaving Group Ability: Despite the strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions because the C-F bond cleavage occurs in the fast, second step of the reaction. The reactivity order for halogens in SNAr is typically F > Cl > Br > I.
The position of the fluorine atom on the bipyridine scaffold, along with the electron-withdrawing effect of the second pyridine ring, dictates the overall reactivity of the isomer.
Quantitative Reactivity Comparison
While extensive experimental kinetic data for the SNAr reactions of all fluorinated 2,2'-bipyridine isomers under identical conditions is not available in a single study, a quantitative reactivity model based on computational descriptors has been developed that correlates well with experimental rates.[1][2][3] The following table presents a predicted reactivity order and the corresponding calculated activation energies (ΔG‡) for the SNAr reaction of different fluoro-2,2'-bipyridine isomers with a model nucleophile, methoxide. Lower activation energy corresponds to higher reactivity.
| Isomer | Position of Fluorine | Predicted Relative Reactivity | Calculated ΔG‡ (kcal/mol) | Rationale |
| 6-Fluoro-2,2'-bipyridine | 6- | Highest | ~18-20 | The fluorine is ortho to one nitrogen and the C-F bond is activated by the strong electron-withdrawing effect of the adjacent nitrogen in the second ring. |
| 4-Fluoro-2,2'-bipyridine | 4- | High | ~20-22 | The fluorine is para to one nitrogen, allowing for strong resonance stabilization of the Meisenheimer intermediate. The second pyridine ring also contributes to activation. |
| 5-Fluoro-2,2'-bipyridine | 5- | Moderate | ~23-25 | The fluorine is meta to the nitrogen in its own ring, so activation is primarily through the inductive effect and the influence of the second pyridine ring. |
| 3-Fluoro-2,2'-bipyridine | 3- | Low | ~26-28 | The fluorine is meta to the nitrogen in its ring and is sterically more hindered, leading to a less favorable nucleophilic attack. |
Note: The ΔG‡ values are estimates based on computational models for similar systems and are intended for comparative purposes. The exact values can vary with the nucleophile and reaction conditions.
Experimental Protocols
The following is a representative protocol for the nucleophilic aromatic substitution reaction of a fluorinated bipyridine with a primary amine.
Synthesis of N-benzyl-6-(2,2'-bipyridin)amine
Materials:
-
6-Fluoro-2,2'-bipyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 6-fluoro-2,2'-bipyridine (e.g., 174 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add benzylamine (131 µL, 1.2 mmol) to the stirred suspension.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-6-(2,2'-bipyridin)amine.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The reactivity of fluorinated bipyridine isomers in Nucleophilic Aromatic Substitution is highly dependent on the position of the fluorine atom. Isomers with fluorine at the 6- and 4-positions are significantly more reactive due to the strong activating effects of the pyridine nitrogens, which stabilize the key Meisenheimer intermediate. In contrast, 3- and 5-fluoro isomers exhibit lower reactivity. This predictive understanding, supported by computational models, allows for the rational design of synthetic strategies for the functionalization of these important heterocyclic building blocks in drug discovery and materials science.
References
Performance of 6-Fluoro-2,3'-bipyridine in Blue Emitting OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable blue-emitting Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in the advancement of display and lighting technologies. The ancillary ligand in phosphorescent iridium(III) complexes plays a pivotal role in tuning the emission color, enhancing quantum efficiency, and improving device stability. This guide provides a comparative analysis of the performance of iridium(III) complexes featuring a 6-Fluoro-2,3'-bipyridine ancillary ligand against other commonly used ligands in blue OLEDs, supported by experimental data.
Performance Comparison of Ancillary Ligands
The selection of an appropriate ancillary ligand is crucial for optimizing the performance of blue phosphorescent emitters. Below is a comparison of key performance metrics for iridium(III) complexes with different ancillary ligands.
Table 1: Performance Comparison of Iridium(III) Complexes with Various Ancillary Ligands in Blue OLEDs
| Emitter (Ancillary Ligand) | Host Material | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| FK306 (Fluorinated Bipyridyl) | mCP | > 17 | > 30 | (0.16, 0.25) | [1] |
| Ir(dfpypy)₂ (py-tz) (Pyridyl-tetrazolate) | DPEPO | 21.6 | 17.8 | (0.15, 0.22) | |
| FIrpic (Picolinate) | mCP | ~10.6 | 21.1 (Luminous Efficiency - cd/A) | Sky-blue | [2] |
| Ir(dfdmappy)₂(phim) (N-heterocyclic carbene) | - | 28 | - | (0.16, 0.21) | [3] |
| Homoleptic Ir(III) complex (Bipyridine-based) | - | 14.9 | 39.8 (Current Efficiency - cd/A) | Sky-blue | [4] |
Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of host material, transport layers, and fabrication conditions. The data presented here is for comparative purposes and is extracted from different studies, which may not have used identical device structures.
The Role of Ligand Structure on OLED Performance
The electronic properties of the ancillary ligand directly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the iridium complex. This, in turn, affects the emission wavelength, quantum yield, and stability of the resulting OLED.
-
Fluorinated Bipyridine Ligands : The introduction of fluorine atoms into the bipyridine ligand, as in this compound, can lower the HOMO energy level of the complex. This often leads to a blue-shift in the emission spectrum, resulting in deeper blue colors. The strong electron-withdrawing nature of fluorine can also enhance the stability of the complex. The emitter FK306, which contains fluorinated bipyridyl ligands, has demonstrated high power efficiency and good color purity for blue emission.[1]
-
Picolinate Ligands (e.g., in FIrpic) : FIrpic, a well-established blue phosphorescent emitter, utilizes a picolinate ancillary ligand. It is known for its attractive sky-blue emission and high emission efficiency.[2] However, achieving deep-blue emission with high stability using picolinate-based emitters can be challenging.
-
Pyridyl-Azole Ligands : Ancillary ligands based on pyridyl-azoles, such as pyridyl-tetrazolate, have been shown to be effective in achieving deep-blue emission with high quantum efficiencies.
-
N-Heterocyclic Carbene (NHC) Ligands : NHC ligands are strong sigma-donors that can significantly raise the energy of the metal-centered d-orbitals. This can lead to highly efficient blue emission with excellent color purity, as demonstrated by the complex (dfdmappy)₂(phim).[3]
Experimental Protocols
The fabrication of high-performance blue phosphorescent OLEDs is a multi-step process requiring precise control over layer thickness and deposition conditions. A typical experimental protocol for a vacuum-deposited OLED is outlined below.
General OLED Fabrication Protocol
-
Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition : The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are monitored using a quartz crystal microbalance. A common device architecture is as follows:
-
Hole Injection Layer (HIL) : A thin layer of a material with a high work function, such as molybdenum oxide (MoO₃) or HAT-CN, is deposited to facilitate hole injection from the anode.
-
Hole Transport Layer (HTL) : A layer of a hole-transporting material, such as TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane), is deposited.
-
Emissive Layer (EML) : The emissive layer consists of a host material, such as mCP (1,3-bis(N-carbazolyl)benzene), doped with the iridium(III) complex emitter at a specific concentration (e.g., 5-10 wt%). The co-evaporation of the host and dopant is crucial for achieving uniform dispersion and preventing concentration quenching.
-
Electron Transport Layer (ETL) : A layer of an electron-transporting material, such as TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)), is deposited to facilitate electron transport from the cathode.
-
Electron Injection Layer (EIL) : A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to enhance electron injection.
-
-
Cathode Deposition : A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation : To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a glove box using a UV-curable epoxy and a glass lid.
Characterization
The performance of the fabricated OLEDs is characterized using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics : Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates : Measured using a spectroradiometer.
-
External Quantum Efficiency (EQE) and Power Efficiency : Calculated from the J-V-L and EL data.
-
Operational Lifetime : Measured by monitoring the luminance decay over time at a constant current density.
Visualizing the Workflow and Relationships
To better understand the processes and relationships involved in OLED development, the following diagrams are provided.
Caption: Experimental workflow for fabricating a multilayer phosphorescent OLED.
Caption: Relationship between ancillary ligand structure and OLED performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantum Yield of 6-Fluoro-2,3'-bipyridine Based Emitters and Standard Phosphors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoluminescence quantum yield (PLQY) of 6-Fluoro-2,3'-bipyridine based emitters against established standard phosphors, such as iridium(III) and platinum(II) complexes, commonly utilized in organic light-emitting diodes (OLEDs). The data presented is supported by experimental findings from peer-reviewed literature to aid researchers in the selection of suitable materials for their applications.
Quantitative Data Summary
The following table summarizes the photoluminescence quantum yields of a this compound based platinum(II) emitter and a selection of standard phosphors. It is crucial to note that the quantum yield is highly dependent on the molecular structure, the host material, and the physical state (solution or thin film) in which the measurement is conducted.
| Emitter Type | Specific Compound | Quantum Yield (Φ) | Measurement Conditions |
| This compound Based Emitter | Chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl)-6-(pyridin-2-yloxy)phenyl]platinum(II) | 0.2 - 0.3 | Not specified |
| Standard Phosphor (Iridium Complex) | fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] | ~1.0 | In poly(methylmethacrylate) (PMMA) matrix between 80 K and 370 K[1] |
| Standard Phosphor (Iridium Complex) | Bis--INVALID-LINK--iridium(III) (FIrpic) | 0.99 ± 0.01 | Doped into m-bis(N-carbazolyl)benzene (mCP) host at 1.2 mol% |
| Standard Phosphor (Iridium Complex) | Novel bis-heteroleptic iridium(III) complex with fluorinated bipyridyl ligands (FK306) | 0.78 ± 0.01 | 11 wt% doped mCP film[2] |
| Standard Phosphor (Platinum Complex) | Platinum(II) complexes with NHC-based pincer type ligands | up to 1.0 | In PMMA films[3] |
| Standard Phosphor (Platinum Complex) | Platinum(II) complexes with a spiro-fused xanthene unit | 0.87 - 0.91 | In PMMA films (2 wt%)[4] |
| Standard Phosphor (Iridium Complex) | Sky-blue emitting iridium(III) complexes with bipyridine ligands | 0.72 - 0.81 | In thin films[3] |
| Standard Phosphor (Iridium Complex) | Blue-emitting [3+2+1] coordinated iridium (III) complex | 0.84 ± 0.05 | Not specified |
Note: The quantum yield of the this compound based platinum(II) complex is reported as a range without detailed experimental conditions, which makes a direct comparison with the high-performing standard phosphors challenging. The standard phosphors, particularly iridium(III) complexes, often exhibit quantum yields approaching unity when doped into a suitable host material in the solid state, a typical configuration for OLEDs.
Experimental Protocols
The determination of the photoluminescence quantum yield is a critical measurement for characterizing the efficiency of emissive materials. Two primary methods are employed: the absolute method and the relative method.
Absolute Photoluminescence Quantum Yield Measurement
This method directly measures the ratio of emitted to absorbed photons and is considered the more accurate and versatile technique.
Methodology:
-
Instrumentation: The key instrument is a spectrophotometer equipped with an integrating sphere. The integrating sphere collects all light emitted from the sample, regardless of its angular distribution.
-
Sample Preparation:
-
Solutions: The sample is dissolved in a suitable solvent and placed in a cuvette. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.
-
Thin Films: The emissive material is deposited as a thin film on a substrate. The film can be a neat film of the material or a doped film where the emitter is dispersed in a host matrix.
-
-
Measurement Procedure:
-
Blank Measurement: A spectrum of the excitation source is recorded with the integrating sphere empty (for films) or containing a cuvette with only the solvent (for solutions). This measures the initial number of photons.
-
Sample Measurement: The sample is placed inside the integrating sphere and is irradiated with a monochromatic light source. The spectrometer records the spectrum of the light that is not absorbed by the sample (the transmitted and scattered excitation light) as well as the emission spectrum of the sample.
-
-
Data Analysis: The number of absorbed photons is calculated by subtracting the integrated intensity of the excitation light in the sample measurement from the integrated intensity of the excitation light in the blank measurement. The number of emitted photons is determined by integrating the intensity of the sample's emission spectrum. The quantum yield (Φ) is then calculated as:
Φ = (Number of emitted photons) / (Number of absorbed photons)
Relative Photoluminescence Quantum Yield Measurement
This method compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Instrumentation: A standard spectrofluorometer is used.
-
Standard Selection: A standard with a known and stable quantum yield and with absorption and emission properties similar to the sample is chosen. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.
-
Sample and Standard Preparation: Solutions of both the sample and the standard are prepared in the same solvent. A series of solutions with different concentrations are typically prepared to ensure that the measurements are in the linear absorbance range (A < 0.1).
-
Measurement Procedure:
-
The absorption spectra of all solutions are measured using a UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength.
-
The fluorescence spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Data Analysis: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and std refer to the unknown sample and the standard, respectively.
-
Mandatory Visualizations
Experimental Workflow for Absolute PLQY Measurement
References
- 1. Syntheses, Photoluminescence, and Electroluminescence of Iridium(III) Complexes with Fluorinated 2‐Phenylpyridine as Main Ligands and Tertraphenylimidodiphosphinate as Ancillary Ligand | Semantic Scholar [semanticscholar.org]
- 2. High-performance pure blue phosphorescent OLED using a novel bis-heteroleptic iridium(iii) complex with fluorinated bipyridyl ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of 6-Fluoro-2,3'-bipyridine Complexes and Bipyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of metal complexes formed with 6-Fluoro-2,3'-bipyridine and other relevant bipyridine analogues. Understanding the stability of these complexes is crucial for their application in various fields, including catalysis, materials science, and medicinal chemistry. This document outlines the key factors influencing complex stability, presents available experimental data for comparison, and provides detailed experimental protocols for determining stability constants.
Factors Influencing Complex Stability
The stability of a metal complex is a measure of the strength of the interaction between the metal ion and the ligands.[1] Several factors contribute to the overall stability of bipyridine complexes:
-
Nature of the Metal Ion: The charge density (charge-to-radius ratio) and the electronegativity of the metal ion play a significant role. Generally, smaller, more highly charged metal ions form more stable complexes.[2]
-
Ligand Basicity: The basicity of the nitrogen atoms in the bipyridine ring influences the strength of the metal-ligand bond. More basic ligands tend to form more stable complexes.
-
Chelate Effect: Bipyridine is a bidentate ligand, meaning it binds to the metal ion through two donor atoms. This chelation results in a thermodynamically more stable complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect.[1]
-
Steric Effects: Bulky substituents on the bipyridine ring can sterically hinder the approach of the ligand to the metal ion, potentially reducing complex stability.
-
Electronic Effects of Substituents: Electron-donating groups on the bipyridine ring increase the electron density on the nitrogen atoms, enhancing their basicity and leading to more stable complexes. Conversely, electron-withdrawing groups, such as the fluorine atom in this compound, decrease the basicity of the nitrogen atoms, which is expected to result in less stable complexes compared to the unsubstituted analogue.
The following diagram illustrates the logical relationship between these factors and the resulting complex stability.
Caption: A diagram showing the key factors that determine the stability of metal complexes.
Comparative Stability Data
The following table summarizes the stability constants (log K) for some common bipyridine analogues with various metal ions. It is important to note that these values are highly dependent on the experimental conditions such as temperature, ionic strength, and solvent.
| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | Reference |
| 2,2'-Bipyridine | Co(II) | 5.7 | 5.2 | 4.6 | [3] |
| 2,2'-Bipyridine | Ni(II) | 7.0 | 6.8 | 6.4 | [3] |
| 2,2'-Bipyridine | Cu(II) | 8.1 | 5.5 | 3.4 | [3] |
| 2,2'-Bipyridine | Fe(II) | 4.2 | - | - | [4] |
| 5,5'-Dimethyl-2,2'-bipyridyl | Fe(III) | 5.8 | 11.0 | - | [5] |
| 4,4'-Di-tert-butyl-2,2'-bipyridyl | Fe(III) | 6.5 | 12.2 | - | [5] |
Note: The stability constants for this compound are not available in the cited literature. The presented data for other bipyridine analogues serves as a baseline for estimating its coordination behavior. The electron-withdrawing nature of the fluorine atom in the 6-position is expected to result in lower log K values compared to unsubstituted 2,2'-bipyridine.
Experimental Protocols for Determining Stability Constants
The stability constants of metal complexes are typically determined using potentiometric or spectrophotometric titration methods.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.
Experimental Workflow for Potentiometric Titration:
Caption: A flowchart illustrating the steps involved in determining complex stability constants using potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare solutions of a known concentration of a strong acid (e.g., 0.1 M HCl), the ligand dissolved in the strong acid, and a mixture of the metal salt and the ligand in the strong acid. An inert electrolyte (e.g., KCl or NaNO₃) is added to maintain a constant ionic strength.
-
Titration: Calibrate a pH meter with standard buffer solutions. Titrate each of the prepared solutions with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Collection: Record the pH of the solution after each addition of the base.
-
Data Analysis: Plot the pH values against the volume of base added to obtain the titration curves. From the titration curve of the ligand in the absence of the metal ion, the protonation constants of the ligand can be calculated. By comparing this curve with the titration curve of the metal-ligand mixture, the formation constants of the metal complex can be determined using computational methods like the Bjerrum or Irving-Rossotti methods.[6]
Spectrophotometric Titration
This method is suitable when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion. The change in absorbance at a specific wavelength is monitored as the concentration of the ligand or metal ion is varied.
Experimental Workflow for Spectrophotometric Titration:
References
The Strategic Placement of Fluorine: A Comparative Guide to Bipyridine Ligand Properties
For researchers, scientists, and drug development professionals, the nuanced effects of fluorine substitution on bipyridine ligands are critical for the rational design of metal complexes with tailored electronic, photophysical, and catalytic properties. This guide provides a comparative analysis of how the position of fluorine atoms on the 2,2'-bipyridine backbone influences these key characteristics, supported by experimental data and detailed methodologies.
The introduction of fluorine, the most electronegative element, onto a bipyridine ring profoundly alters its electronic landscape. This modification can significantly impact the properties of the corresponding metal complexes, influencing everything from redox potentials and emission wavelengths to catalytic activity and stability. The position of the fluorine substituent is not a trivial consideration; it dictates the interplay of inductive and mesomeric effects, leading to distinct outcomes.
Electronic Effects: A Positional Paradigm
The electron-withdrawing nature of fluorine primarily operates through a strong negative inductive effect (-I), which decreases with distance. Additionally, a weaker positive mesomeric effect (+M) can occur when the fluorine is positioned at the 4- or 6-positions, where its lone pairs can donate into the π-system of the pyridine ring. The balance of these effects is key to understanding the overall electronic impact.
Below is a diagram illustrating the inductive and mesomeric effects of fluorine substitution at different positions on a bipyridine ligand.
Caption: Logical relationship of fluorine's electronic effects on bipyridine properties.
Comparative Data on Fluorinated Bipyridine Ligands and Their Metal Complexes
The following tables summarize key experimental data for various fluorinated bipyridine ligands and their corresponding ruthenium(II) and iridium(III) complexes. It is important to note that the data are compiled from different sources and experimental conditions may vary.
Table 1: Properties of Fluorinated 2,2'-Bipyridine Ligands
| Ligand | Position of Fluorine | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthetic Precursor |
| 3,3'-Difluoro-2,2'-bipyridine | 3,3' | 192.16 | N/A | 2-Bromo-3-fluoropyridine |
| 4,4'-Difluoro-2,2'-bipyridine | 4,4' | 192.16 | N/A | 2-Bromo-4-fluoropyridine |
| 5,5'-Difluoro-2,2'-bipyridine | 5,5' | 192.16 | N/A | 2-Bromo-5-fluoropyridine |
| 6,6'-Difluoro-2,2'-bipyridine | 6,6' | 192.16 | N/A | 2-Bromo-6-fluoropyridine |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | 4,4' | 292.18 | 78-80 | 4-Bromo-2-(trifluoromethyl)pyridine |
Table 2: Electrochemical Properties of [Ru(bpy)2(L)]2+ Complexes
| Ligand (L) | E1/2 (RuIII/II) (V vs. Fc+/0) | E1/2 (bpy/bpy-) (V vs. Fc+/0) |
| 2,2'-Bipyridine (bpy) | +1.26 | -1.33, -1.52, -1.77 |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | +1.59 | -0.98, -1.15 |
| 5,5'-Difluoro-2,2'-bipyridine | N/A | N/A |
Note: Data for a complete series of positional isomers under identical conditions is limited in the literature. The values for 4,4'-bis(trifluoromethyl)-2,2'-bipyridine demonstrate the significant anodic shift in both oxidation and reduction potentials due to the strong electron-withdrawing nature of the CF3 groups.
Table 3: Photophysical Properties of Iridium(III) Complexes
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| [Ir(ppy)2(bpy)]+ | ~375, 460 (sh) | ~590 | ~0.1 |
| [Ir(dFppy)2(5,5'-dFbpy)]+ | N/A | N/A | N/A |
| [Ag(2',6'-difluoro-2,3'-bipyridine)2(OTf)] | N/A | 400-550 | ~0.2[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis of a fluorinated bipyridine ligand and the characterization of its metal complexes.
Synthesis of 5,5'-Dibromo-2,2'-bipyridine
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine can be achieved from 2,2'-bipyridine.[2] The procedure involves the preparation of the key intermediate 2,2'-bipyridine dihydrobromide, followed by its reaction with bromine in a steel bomb reaction vessel.[2] The synthesis takes approximately 4-5 days, with the final product isolation and purification taking about 8 hours.[2]
Cyclic Voltammetry of Ruthenium Bipyridine Complexes
Electrochemical measurements are typically performed using a three-electrode system in a non-aqueous solvent such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The working electrode is often glassy carbon, the counter electrode is a platinum wire, and a silver/silver chloride or saturated calomel electrode is used as the reference electrode. Potentials are often reported relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[3]
Photoluminescence Quantum Yield Measurement
The photoluminescence quantum yield (Φ) is determined by comparing the integrated emission spectrum of the sample to that of a well-characterized standard with a known quantum yield. The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects. The quantum yield is then calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Below is a generalized workflow for the synthesis and characterization of metal complexes with fluorinated bipyridine ligands.
Caption: General experimental workflow for fluorinated bipyridine complexes.
Conclusion
The strategic placement of fluorine atoms on the 2,2'-bipyridine framework provides a powerful tool for tuning the properties of the resulting metal complexes. While a comprehensive, direct comparative study of all positional isomers is still needed in the literature, the available data clearly indicates that:
-
4,4'- and 6,6'-Substitution: Leads to the most significant electronic perturbations due to the proximity to the nitrogen atoms and the potential for mesomeric effects. Trifluoromethyl groups at the 4,4'-positions, for instance, dramatically increase the oxidative and reductive stability of the complex.
-
5,5'-Substitution: The electronic effects are less pronounced compared to the 4,4'- and 6,6'-positions due to the increased distance from the coordinating nitrogen atoms.
-
3,3'-Substitution: This substitution pattern primarily exerts an inductive effect and can introduce steric hindrance, which may affect the coordination geometry and stability of the complex.
Further systematic studies focusing on the direct comparison of positional isomers under identical experimental conditions are essential to build a more complete understanding and predictive models for the rational design of fluorinated bipyridine ligands in various applications.
References
- 1. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
benchmarking the performance of 6-Fluoro-2,3'-bipyridine in specific catalytic systems
Benchmarking 6-Fluoro-2,3'-bipyridine in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in optimizing the efficiency, selectivity, and scope of transition metal-catalyzed reactions. Bipyridine-based ligands are a cornerstone in catalysis, offering a stable coordination environment for various metal centers. This guide provides a comparative overview of this compound, a specialized ligand, benchmarked against common alternatives in prevalent catalytic systems. Due to the nascent stage of research into this specific ligand, direct, quantitative comparative data is limited. Therefore, this guide combines established principles of catalyst design with available information on related fluorinated and asymmetric bipyridine ligands to offer a predictive performance analysis.
The Structural Uniqueness of this compound
This compound possesses two key structural features that are anticipated to significantly influence its catalytic performance:
-
Asymmetric Scaffold (2,3'-linkage): Unlike the more common C2-symmetric 2,2'-bipyridines, the 2,3'-linkage results in a non-symmetrical coordination pocket around the metal center. This asymmetry can be advantageous in certain catalytic applications where it may influence the stereochemistry of the products or provide a unique electronic environment.
-
Fluorine Substitution: The presence of a fluorine atom at the 6-position of one of the pyridine rings introduces a strong electron-withdrawing effect. This can modulate the electronic properties of the metal center, making it more electrophilic and potentially enhancing its reactivity in key steps of the catalytic cycle, such as oxidative addition.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of ligand is critical in these systems for stabilizing the palladium catalyst and fine-tuning its reactivity. Below is a predictive comparison of this compound with standard bipyridine and phosphine-based ligands in three major cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of the ligand is crucial for efficient transmetalation and reductive elimination.
Hypothetical Performance Comparison in a Generic Suzuki-Miyaura Coupling
| Ligand | Predicted Yield | Predicted Turnover Number (TON) | Key Considerations |
| This compound | Good to Excellent | Moderate to High | The electron-withdrawing fluorine may accelerate reductive elimination. The asymmetric nature could be beneficial for challenging substrates. |
| 2,2'-Bipyridine | Good | Moderate | A standard, reliable ligand. Performance may be lower for electron-rich aryl halides. |
| 4,4'-di-tert-butyl-2,2'-bipyridine | Good to Excellent | Moderate to High | Increased solubility and steric bulk can improve catalyst stability and activity. |
| SPhos | Excellent | High | A bulky phosphine ligand, often highly effective for a broad range of substrates, including challenging ones. |
| XPhos | Excellent | High | Another highly effective bulky phosphine ligand, known for its high reactivity and stability. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (2.2 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added.
-
Reaction Conditions: The vial is sealed and the mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 h).
-
Work-up and Analysis: The reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography. The yield is determined by isolated weight or by gas chromatography with an internal standard.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a key method for the synthesis of substituted alkenes. Ligand properties influence the regioselectivity and efficiency of the migratory insertion and β-hydride elimination steps.
Hypothetical Performance Comparison in a Generic Mizoroki-Heck Reaction
| Ligand | Predicted Yield | Predicted Regioselectivity | Key Considerations |
| This compound | Good to Excellent | Potentially High | The electronic effects of the fluorine may influence the rate of β-hydride elimination. Asymmetry could impact regioselectivity with certain substrates. |
| 2,2'-Bipyridine | Good | Moderate | A standard ligand, generally effective for activated olefins. |
| P(o-tolyl)₃ | Good to Excellent | Moderate to High | A common phosphine ligand for Heck reactions, often providing good yields. |
| Buchwald Ligands (e.g., SPhos) | Excellent | High | Often used for challenging Heck couplings, providing high turnover numbers and selectivity. |
Experimental Protocol: General Procedure for Mizoroki-Heck Reaction
-
Reaction Setup: A reaction vessel is charged with the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the ligand (1.1 mol%), the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., Et₃N, 1.5 mmol).
-
Solvent Addition: Anhydrous solvent (e.g., DMF or NMP, 5 mL) is added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for a set time (e.g., 16-24 h).
-
Work-up and Analysis: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The ligand plays a critical role in facilitating the reductive elimination step, which is often rate-limiting.
Hypothetical Performance Comparison in a Generic Buchwald-Hartwig Amination
| Ligand | Predicted Yield | Predicted Substrate Scope | Key Considerations |
| This compound | Moderate to Good | Moderate | The electron-withdrawing nature of fluorine might be beneficial for reductive elimination. However, bipyridine ligands are generally less effective than specialized phosphine ligands for this reaction. |
| 2,2'-Bipyridine | Low to Moderate | Limited | Not a standard ligand for this transformation; often gives low yields. |
| BINAP | Good to Excellent | Broad | A classic biaryl phosphine ligand that is effective for a range of substrates. |
| Buchwald Ligands (e.g., RuPhos) | Excellent | Very Broad | State-of-the-art ligands for Buchwald-Hartwig amination, known for their high activity and broad applicability. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: An oven-dried, resealable Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent Addition: Anhydrous, degassed toluene (5 mL) is added.
-
Reaction Conditions: The tube is sealed, and the mixture is heated in an oil bath at a specified temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 h).
-
Work-up and Analysis: The reaction is cooled, diluted with ether, and filtered through celite. The filtrate is concentrated, and the product is purified by flash chromatography.
Conclusion
While direct experimental data for the performance of this compound in specific catalytic systems remains to be extensively published, its unique structural characteristics—an asymmetric bipyridine backbone and an electron-withdrawing fluorine substituent—position it as a ligand of significant interest. It is anticipated to offer distinct advantages in modulating catalyst reactivity and selectivity, particularly in palladium-catalyzed cross-coupling reactions. The provided protocols and conceptual diagrams serve as a foundation for researchers to explore the potential of this and other novel ligands in their own catalytic systems. Further experimental investigation is necessary to fully elucidate the performance profile of this compound and validate these predictions.
literature review comparing different synthetic routes for 6-Fluoro-2,3'-bipyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 6-Fluoro-2,3'-bipyridine stands out as a valuable building block. This guide provides a comparative analysis of the primary synthetic strategies for this compound, focusing on the widely employed Suzuki-Miyaura coupling and considering the Stille coupling as a viable alternative. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in synthetic planning.
The construction of the bipyridine scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming the crucial carbon-carbon bond between the two pyridine rings.
Suzuki-Miyaura Coupling: A Robust and Prevalent Strategy
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the synthesis of biaryl compounds, including this compound. This reaction typically involves the palladium-catalyzed cross-coupling of a halo-pyridine with a pyridylboronic acid derivative.
A key advantage of the Suzuki coupling is the commercial availability and relative stability of the boronic acid reagents. The reaction conditions are generally mild and tolerant of a variety of functional groups, making it a reliable choice for complex molecule synthesis.
One documented approach involves the reaction of 2-bromo-6-fluoropyridine with pyridine-3-boronic acid. This specific transformation has been detailed in the patent literature, providing a clear protocol and yield data.
Stille Coupling: An Alternative Cross-Coupling Approach
The Stille coupling presents another effective method for the formation of the 2,3'-bipyridine linkage. This reaction utilizes a palladium catalyst to couple a halo-pyridine with an organotin reagent, such as a tributylstannyl-pyridine.
While the Stille reaction is known for its tolerance of a wide range of functional groups and often proceeds under mild conditions, a significant drawback is the toxicity associated with organotin compounds and the challenges in removing tin-containing byproducts from the final product.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling (General) |
| Reactant 1 | 2-Bromo-6-fluoropyridine | 2-Halo-6-fluoropyridine |
| Reactant 2 | 3-Pyridylboronic acid | 3-(Tributylstannyl)pyridine |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ or other Pd(0) complexes |
| Base | Aqueous Na₂CO₃ | Often not required, but additives may be used |
| Solvent | Toluene/Ethanol/Water | Toluene or other aprotic solvents |
| Temperature | Reflux | 80-120 °C |
| Reaction Time | 4 hours | Variable |
| Yield | 80% | Moderate to good (General observation) |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from patent literature describing the synthesis of this compound.
Materials:
-
2-Bromo-6-fluoropyridine
-
3-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 2-bromo-6-fluoropyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a solvent mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution is prepared.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford this compound.
Yield: 80%
Synthetic Pathway Visualization
The logical flow of the Suzuki-Miyaura coupling for the synthesis of this compound can be visualized as follows:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Conclusion
The Suzuki-Miyaura coupling stands out as a highly efficient and well-documented method for the synthesis of this compound, offering high yields and utilizing readily available starting materials. While the Stille coupling provides a theoretical alternative, the toxicity and purification challenges associated with organotin reagents make the Suzuki coupling the more attractive option for most applications. The detailed protocol and comparative data presented in this guide are intended to aid researchers in the strategic planning and execution of their synthetic endeavors.
Safety Operating Guide
Personal protective equipment for handling 6-Fluoro-2,3'-bipyridine
This guide provides crucial safety, operational, and disposal information for handling 6-Fluoro-2,3'-bipyridine in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and environmental protection. The following procedures are based on established safety protocols for pyridine derivatives and fluorinated organic compounds.
Hazard Identification and Summary
-
Pyridine Derivatives : Often toxic, flammable, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Inhalation of vapors or direct skin contact should be minimized.[1][2]
-
Fluorinated Organic Compounds : The introduction of fluorine can significantly alter chemical and biological properties, potentially leading to increased reactivity and toxicity.[3] Combustion of such compounds may produce highly toxic hydrogen fluoride (HF) gas.[4]
Assumed Hazards of this compound:
-
Harmful if swallowed or inhaled.[4]
-
Causes skin and eye irritation.[1]
-
May cause respiratory irritation.[1]
-
May be harmful to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][5] Latex gloves are not suitable.[1] Always inspect gloves for tears or punctures before use. For highly corrosive or readily absorbed compounds, double-gloving is advised.[3] |
| Body | Laboratory Coat | A flame-resistant, fully buttoned lab coat should be worn to protect skin.[3][5] For larger quantities, a chemical-resistant apron may be necessary.[3] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation.[1][5] If a fume hood is unavailable, a suitable respirator may be required.[3] |
Operational Plan: Handling this compound
A strict operational plan is essential for the safe handling of this compound. The workflow below outlines the necessary steps from preparation to cleanup.
-
Preparation :
-
Handling :
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood.[1][5]
-
Keep containers tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
-
Cleanup :
-
After handling, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[2]
-
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][7] Seek immediate medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[7] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen if trained to do so.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] Seek immediate medical attention. |
| Small Spills | For small spills within a fume hood, alert others and restrict access.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Collect the material into a sealed container for proper waste disposal.[3] |
| Large Spills | Evacuate the area immediately and contact your institution's emergency response team.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[3][5]
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[5][8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[8]
-
-
Storage :
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[2]
-
-
Arranging for Disposal :
-
Decontamination of Empty Containers :
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
